PD 134922
描述
属性
CAS 编号 |
150351-30-7 |
|---|---|
分子式 |
C37H61N5O7S |
分子量 |
720.0 g/mol |
IUPAC 名称 |
(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C37H61N5O7S/c1-5-7-19-38-35(44)30(27(3)4)26-34(43)32(24-28-15-10-8-11-16-28)40-36(45)31(14-6-2)39-37(46)33(25-29-17-12-9-13-18-29)41-50(47,48)42-20-22-49-23-21-42/h6,9,12-13,17-18,27-28,30-34,41,43H,2,5,7-8,10-11,14-16,19-26H2,1,3-4H3,(H,38,44)(H,39,46)(H,40,45)/t30-,31-,32-,33-,34-/m0/s1 |
InChI 键 |
VIPMITURFYCOES-LJADHVKFSA-N |
手性 SMILES |
CCCCNC(=O)[C@@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC=C)NC(=O)[C@H](CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C |
规范 SMILES |
CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC=C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C |
外观 |
Solid powder |
其他CAS编号 |
150351-30-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PD-134922; PD134922; PD 134922 |
产品来源 |
United States |
Foundational & Exploratory
Unraveling "PD 134922": A Technical Guide to SARS-CoV-2 Diagnostics
An in-depth analysis for researchers, scientists, and drug development professionals.
The query "PD 134922" in the context of SARS-CoV-2 diagnostics appears to stem from a conflation of two distinct but significant elements in the landscape of COVID-19 testing. "PD" refers to Particle Diffusometry , an innovative detection technique utilized in rapid diagnostic assays. In contrast, "134922" is the document identifier for a foundational document from the U.S. Food and Drug Administration (FDA) that details the protocol for the CDC's 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel , the gold standard for SARS-CoV-2 detection.
This technical guide will first elucidate the principles and applications of Particle Diffusometry in SARS-CoV-2 diagnostics, followed by a summary of the key components of the CDC's RT-PCR diagnostic panel as outlined in document 134922.
Particle Diffusometry (PD) in SARS-CoV-2 Diagnostics: The PD-LAMP Method
A notable application of Particle Diffusometry in the fight against COVID-19 is the PD-LAMP (Particle Diffusometry-Loop-mediated Isothermal Amplification) method. This technique offers a rapid and portable alternative to traditional RT-PCR testing.[1]
Core Principle
The PD-LAMP assay leverages the change in the Brownian motion of fluorescent microparticles to detect the presence of SARS-CoV-2 genetic material.[1] Here's a breakdown of the process:
-
Isothermal Amplification: The assay begins with Reverse Transcription Loop-mediated Isothermal Amplification (RT-LAMP), a method that rapidly amplifies specific target RNA sequences of the SARS-CoV-2 virus at a constant temperature.[1][2]
-
Particle Binding: The RT-LAMP reaction includes biotinylated primers. As the viral RNA is amplified, these biotinylated amplicons are generated. Streptavidin-coated fluorescent microparticles are also present in the reaction.
-
Diffusivity Measurement: A smartphone or other portable imaging device is used to capture the movement of the fluorescent particles.
-
Negative Sample: In the absence of the virus, the particles exhibit normal, unrestricted Brownian motion.
-
Positive Sample: In the presence of the virus, the biotinylated LAMP products bind to the streptavidin-coated particles. This binding, along with the increased viscosity of the solution due to amplification, significantly increases the hydrodynamic radius of the particles, thereby reducing their diffusion.[1] This decreased diffusivity is measured and correlated to a positive result.
-
Quantitative Data Summary
The performance of the PD-LAMP assay for SARS-CoV-2 detection has been quantitatively evaluated:
| Parameter | Value | Source |
| Limit of Detection (LOD) | 30 virus particles per µL | [1] |
| Time to Result | Approximately 35 minutes | [1] |
| Sample Type | Diluted unprocessed saliva | [1] |
| Specificity | No cross-reactivity with related coronavirus strains | [2] |
| Sensitivity (vs. qRT-PCR) | 90% | [2] |
| Specificity (vs. qRT-PCR) | 100% | [2] |
Experimental Protocol: PD-LAMP for SARS-CoV-2 Detection
The following is a generalized experimental protocol for the PD-LAMP assay based on published research:[1]
-
Sample Preparation: A diluted, unprocessed saliva sample is used. No RNA extraction is required.
-
Reagent Preparation: Lyophilized RT-LAMP reagents specific to SARS-CoV-2 target genes (e.g., N gene and ORF1ab gene) are reconstituted. These reagents include primers (including biotinylated primers), reverse transcriptase, and DNA polymerase. Streptavidin-coated fluorescent microparticles are added to the reaction mix.
-
On-Chip Reaction: The sample and reconstituted reagents are loaded onto a microfluidic chip.
-
Isothermal Amplification: The chip is placed on a portable heating unit to maintain a constant temperature for the RT-LAMP reaction to proceed.
-
Imaging and Analysis: A smartphone device is used to record videos of the fluorescent particles within the chip.
-
Data Interpretation: The recorded videos are analyzed to determine the diffusion coefficient of the particles. A significant decrease in diffusivity compared to negative controls indicates a positive result.
Signaling Pathway and Experimental Workflow
Caption: Workflow of the PD-LAMP diagnostic assay for SARS-CoV-2 detection.
Document 134922: CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel
The identifier "134922" corresponds to the FDA document detailing the instructions for use for the CDC's real-time RT-PCR diagnostic panel. This assay is a nucleic acid amplification test (NAAT) and is considered a gold standard for the qualitative detection of SARS-CoV-2 RNA.[3][4]
Core Principles
-
Reverse Transcription: RNA is first isolated and purified from respiratory specimens. This viral RNA is then reverse transcribed into complementary DNA (cDNA).[3][4]
-
Real-Time PCR: The cDNA is then amplified using real-time polymerase chain reaction (rRT-PCR). The assay uses oligonucleotide primers and dual-labeled hydrolysis probes (TaqMan®).[3][4]
-
Fluorescence Detection: During the PCR process, a fluorescent signal is generated as the Taq polymerase degrades the probe, separating a reporter dye from a quencher dye. The increase in fluorescence intensity is monitored at each cycle, and a positive result is determined if the fluorescence crosses a certain threshold.[3][4]
Key Components of the CDC RT-PCR Panel
| Component | Description |
| Target Genes | The assay targets specific regions of the SARS-CoV-2 nucleocapsid (N) gene. |
| Primers and Probes | The panel includes specific primers to initiate amplification of the target genes and fluorescently labeled probes for detection. |
| Positive Control | Contains non-infectious RNA with the target sequences to ensure the assay is working correctly. |
| Internal Control | Often includes a human gene target (e.g., RNase P) to verify the quality of the specimen and the extraction process. |
Experimental Workflow
Caption: Generalized workflow for the CDC's Real-Time RT-PCR Diagnostic Panel.
Conclusion
References
- 1. PD-LAMP smartphone detection of SARS-CoV-2 on chip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Detection of 2019 Novel Coronavirus SARS-CoV-2 Using a CRISPR-based DETECTR Lateral Flow Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Current COVID-19 Diagnostics and Opportunities for Further Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Unraveling the Core of SARS-CoV-2 Detection: A Technical Guide to the CDC's Diagnostic Primer and Probe Set
For Immediate Release
This technical guide provides an in-depth analysis of the primer and probe set composition at the heart of the U.S. Centers for Disease Control and Prevention (CDC) 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel. This document, identified by the U.S. Food and Drug Administration (FDA) with the media ID "134922," outlines the fundamental components and methodologies that have been pivotal in the global response to the COVID-19 pandemic. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this critical diagnostic tool.
The CDC's diagnostic panel is a real-time reverse transcription-polymerase chain reaction (RT-PCR) test designed for the qualitative detection of nucleic acid from SARS-CoV-2 in respiratory specimens.[1] The assay's specificity relies on meticulously designed oligonucleotide primers and probes that target specific regions of the viral genome, alongside a human gene control to ensure sample quality and integrity.
Primer and Probe Set Composition
The diagnostic panel comprises three primer and probe sets: two that target the nucleocapsid (N) gene of the SARS-CoV-2 virus (2019-nCoV_N1 and 2019-nCoV_N2) and one that targets the human RNase P (RP) gene, which serves as an internal control.[1][2][3] The selection of the N gene as the primary target was based on its abundance and conservation among coronaviruses.
The detailed composition of these primer and probe sets is summarized in the table below:
| Target Gene | Component | Sequence (5' to 3') | Label | Working Concentration |
| SARS-CoV-2 N Gene | 2019-nCoV_N1-F (Forward Primer) | GACCCCAAAATCAGCGAAAT | None | 20 µM |
| 2019-nCoV_N1-R (Reverse Primer) | TCTGGTTACTGCCAGTTGAATCTG | None | 20 µM | |
| 2019-nCoV_N1-P (Probe) | ACCCCGCATTACGTTTGGTGGACC | FAM, BHQ-1 | 5 µM | |
| SARS-CoV-2 N Gene | 2019-nCoV_N2-F (Forward Primer) | TTACAAACATTGGCCGCAAA | None | 20 µM |
| 2019-nCoV_N2-R (Reverse Primer) | GCGCGACATTCCGAAGAA | None | 20 µM | |
| 2019-nCoV_N2-P (Probe) | ACAATTTGCCCCCAGCGCTTCAG | FAM, BHQ-1 | 5 µM | |
| Human RNase P Gene | RP-F (Forward Primer) | AGATTTGGACCTGCGAGCG | None | 20 µM |
| RP-R (Reverse Primer) | GAGCGGCTGTCTCCACAAGT | None | 20 µM | |
| RP-P (Probe) | TTCTGACCTGAAGGCTCTGCGCG | FAM, BHQ-1 | 5 µM |
Table 1: Composition and working concentrations of the primer and probe sets from the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.[3]
Experimental Protocol: Real-Time RT-PCR Assay
The following protocol outlines the key steps for performing the real-time RT-PCR assay using the CDC's diagnostic panel. This procedure is intended for use by trained laboratory personnel.
1. RNA Extraction:
-
RNA is isolated and purified from upper and lower respiratory specimens.[1] Standard nucleic acid extraction methods are employed to ensure high-quality RNA for subsequent steps.
2. Reagent Preparation:
-
Prepare a master mix for each primer/probe set (N1, N2, and RP) to minimize pipetting errors. The reaction mix for a single reaction typically includes:
-
5X Reaction Mix
-
Forward Primer
-
Reverse Primer
-
Probe
-
Nuclease-free water
-
Reverse Transcriptase/Taq Polymerase enzyme mix
-
3. RT-PCR Plate Setup:
-
Dispense the master mix into a 96-well PCR plate.
-
Add 5 µL of the extracted RNA to the designated wells.
-
Include appropriate controls in each run:
-
No Template Control (NTC): Nuclease-free water instead of RNA to detect contamination.
-
Positive Control: A known positive sample or a synthetic control containing the target sequences.
-
Human Specimen Control (HSC): To validate the extraction process and sample quality using the RP primer/probe set.
-
4. Real-Time RT-PCR Cycling:
-
The assay is performed on a real-time PCR instrument, such as the Applied Biosystems 7500 Fast Dx Real-Time PCR Instrument.[1] The cycling conditions are as follows:
| Step | Temperature | Time | Cycles |
| Reverse Transcription | 50°C | 15 minutes | 1 |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| PCR Amplification | 95°C | 15 seconds | 45 |
| 55°C | 30 seconds |
Table 2: Real-Time RT-PCR cycling conditions for the CDC 2019-nCoV Diagnostic Panel.
5. Data Analysis and Interpretation:
-
The results are analyzed by monitoring the fluorescence signal generated during the PCR amplification.
-
A cycle threshold (Ct) value is determined for each reaction. The Ct value is the PCR cycle number at which the fluorescence signal crosses a predetermined threshold.
-
Positive Result: A sample is considered positive for SARS-CoV-2 if both N1 and N2 primer/probe sets show amplification with a Ct value less than 40. The RP control should also be positive.
-
Negative Result: A sample is considered negative if neither N1 nor N2 show amplification, but the RP control is positive.
-
Invalid Result: If the RP control fails to amplify, the result is considered invalid, and the test should be repeated.
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample collection to result interpretation.
Caption: Experimental workflow for SARS-CoV-2 detection using the CDC Real-Time RT-PCR Diagnostic Panel.
Signaling Pathway of Detection
The underlying principle of this diagnostic assay is based on the TaqMan probe-based 5' nuclease chemistry. The following diagram illustrates the molecular interactions during the real-time PCR amplification.
Caption: Mechanism of TaqMan probe-based detection in real-time PCR.
This technical guide provides a foundational understanding of the CDC's 2019-nCoV Real-Time RT-PCR Diagnostic Panel. The precise composition of the primer and probe sets, coupled with a robust and well-defined experimental protocol, has been instrumental in the accurate and reliable detection of SARS-CoV-2. This information is crucial for researchers and developers working on current and future diagnostic assays for infectious diseases.
References
The Role of PD 134922 in the CDC's COVID-19 RT-PCR Test: A Technical Review
A comprehensive review of the available scientific and regulatory documentation reveals no evidence to support the inclusion or use of the compound PD 134922 in the U.S. Centers for Disease Control and Prevention (CDC) 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel. This technical guide will instead detail the established core components and methodologies of the CDC's widely used diagnostic test, clarifying its operational principles for researchers, scientists, and drug development professionals.
This compound is identified in scientific literature as a cholecystokinin receptor antagonist, with research focusing on its potential therapeutic effects in conditions such as chronic pancreatitis and non-alcoholic steatohepatitis due to its anti-inflammatory and anti-fibrotic properties.[1][2][3] There is no documented scientific basis or official report that connects this class of compound to the molecular diagnostics of SARS-CoV-2.
This guide will now focus on the actual, documented components and workflow of the CDC's COVID-19 RT-PCR test.
Core Principles of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel
The CDC's diagnostic panel is a real-time reverse transcription polymerase chain reaction (RT-PCR) test designed for the qualitative detection of nucleic acid from SARS-CoV-2 in respiratory specimens.[4] The fundamental workflow involves the extraction of viral RNA from a patient sample, followed by reverse transcription to complementary DNA (cDNA) and subsequent amplification of specific viral gene targets.
Key Reagents and Their Functions
The primary functional components of the CDC's RT-PCR test are the oligonucleotide primers and probes. These are designed to detect specific regions of the SARS-CoV-2 nucleocapsid (N) gene.[4] The panel includes two distinct primer and probe sets targeting the N gene (N1 and N2) to ensure specificity and redundancy in detection. An additional primer and probe set for the human RNase P gene (RP) is included as an internal control to verify specimen quality and the success of the extraction and amplification processes.[4]
| Component | Target Gene | Purpose |
| N1 Primer/Probe Set | Nucleocapsid (N) gene of SARS-CoV-2 | Primary detection of viral RNA |
| N2 Primer/Probe Set | Nucleocapsid (N) gene of SARS-CoV-2 | Redundant detection of viral RNA for confirmation |
| RP Primer/Probe Set | Human RNase P gene | Internal control for specimen quality and reaction success |
Experimental Protocol Overview
The following provides a generalized methodology for the CDC's RT-PCR test. Specific laboratory protocols may vary based on the authorized equipment and reagents used.
-
Specimen Collection and RNA Extraction: Upper or lower respiratory specimens are collected from the patient.[4] Viral RNA is then isolated and purified from the specimen. This step is critical for removing inhibitors that could affect the downstream enzymatic reactions.
-
RT-PCR Reaction Setup: The extracted RNA is added to a master mix containing the necessary reagents for both reverse transcription and PCR amplification. This includes:
-
Reverse transcriptase enzyme
-
Taq DNA polymerase
-
Deoxynucleotide triphosphates (dNTPs)
-
The specific primer and probe sets (N1, N2, and RP)
-
Reaction buffers and cofactors
-
-
Real-Time RT-PCR Amplification: The reaction is performed in a real-time PCR instrument. The process consists of two main stages:
-
Reverse Transcription: The reverse transcriptase enzyme synthesizes a single-stranded cDNA molecule complementary to the viral RNA template.[5]
-
PCR Amplification: The reaction then cycles through multiple rounds of denaturation, annealing, and extension to amplify the target cDNA. The TaqMan probes, which are dual-labeled with a reporter and a quencher dye, bind to the target sequence during the annealing step. In the extension phase, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and generating a fluorescent signal.[6] This signal is measured at each cycle, allowing for real-time monitoring of the amplification.[4]
-
Signaling and Detection Pathway
The detection mechanism in the CDC's RT-PCR test is based on the fluorescence generated by the degradation of TaqMan probes. The logical flow of this process is illustrated below.
Caption: Workflow of the CDC COVID-19 RT-PCR Test.
Logical Relationship for Result Interpretation
The interpretation of the test results relies on the amplification signals from the viral targets (N1 and N2) and the internal control (RP). The following diagram illustrates the logic for determining a positive, negative, or invalid result.
References
- 1. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. youtube.com [youtube.com]
- 6. Real-Time Polymerase Chain Reaction: Current Techniques, Applications, and Role in COVID-19 Diagnosis [mdpi.com]
origin and designation of PD 134922
An in-depth analysis of the designation "PD 134922" reveals that it does not refer to a pharmaceutical compound or drug candidate. Instead, this identifier is associated with a document from the U.S. Food and Drug Administration (FDA) related to the Centers for Disease Control and Prevention's (CDC) diagnostic panel for SARS-CoV-2, the virus that causes COVID-19.
Misidentification of "this compound"
Initial searches for "this compound" in scientific and pharmaceutical databases do not yield results for a molecule with this designation. However, the identifier appears in the context of regulatory documents for medical devices. Specifically, it is part of the URL for an FDA document detailing the Emergency Use Authorization (EUA) for the CDC's 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel.[1]
The Actual Subject: A Diagnostic Panel
The document associated with the "134922" identifier describes a real-time reverse transcription-polymerase chain reaction (rRT-PCR) test.[2] This molecular in vitro diagnostic test is designed for the qualitative detection of nucleic acid from SARS-CoV-2 in respiratory specimens, aiding in the diagnosis of infection.[2]
Principles of the Procedure
The CDC's diagnostic panel utilizes oligonucleotide primers and dual-labeled hydrolysis probes to detect specific regions of the virus's nucleocapsid (N) gene.[2] The process involves the following key steps:
-
RNA Isolation: Viral RNA is extracted and purified from patient specimens.[2]
-
Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA).[2]
-
PCR Amplification: The cDNA is then amplified using the rRT-PCR instrument. During amplification, a fluorescent signal is generated and increases with each cycle if the viral RNA is present.[2]
The panel also includes a primer and probe set to detect the human RNase P gene, which serves as an internal control to verify specimen quality and the success of the extraction and amplification processes.[2]
Experimental Protocols
The FDA document provides detailed protocols for using the diagnostic panel, including specimen collection, handling, and the rRT-PCR procedure itself.
Specimen Collection and Handling
-
Specimen Types: The test is intended for use with upper and lower respiratory specimens, such as nasopharyngeal swabs, oropharyngeal swabs, sputum, and bronchoalveolar lavage.[2]
-
Collection Materials: Swabs with a synthetic tip (e.g., nylon or Dacron®) and a plastic or aluminum shaft should be used. Swabs are to be placed in a sterile tube with viral transport media.[2]
-
Storage and Transport: Proper storage and transport conditions are specified to ensure the integrity of the viral RNA.
rRT-PCR Protocol
The protocol outlines the necessary reagents, their preparation, and the cycling conditions for the rRT-PCR instrument.
Table 1: Reagents for rRT-PCR
| Reagent | Purpose |
| Primers and Probes | Oligonucleotides specific for the SARS-CoV-2 N gene and the human RNase P gene.[2] |
| Enzyme Master Mix | Contains the necessary enzymes (reverse transcriptase and Taq polymerase) and dNTPs for reverse transcription and PCR amplification. |
| Positive and Negative Controls | Used to ensure the assay is performing correctly and to rule out contamination. |
Table 2: RT-PCR Cycling Conditions
| Step | Temperature | Time | Cycles |
| Reverse Transcriptase | 50°C | 10 min | 1 |
| Initial Denaturation | 95°C | 10 min | 1 |
| PCR Amplification | 95°C (Denature) | 15 sec | 45 |
| 60°C (Anneal/Extend) | 1 min |
Note: This is a generalized representation of RT-PCR cycling conditions. Specific protocols may vary.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.
References
An In-depth Technical Guide to the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and performance data for the Centers for Disease Control and Prevention (CDC) 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel. This assay is a real-time reverse transcription-polymerase chain reaction (RT-PCR) test intended for the qualitative detection of nucleic acid from SARS-CoV-2 in respiratory specimens.[1][2] The information presented here is based on the Emergency Use Authorization (EUA) documentation and related scientific publications.
Core Principles of the Assay
The CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel is a molecular in vitro diagnostic test that utilizes nucleic acid amplification technology.[1] The assay is designed for the specific detection of SARS-CoV-2, the virus that causes COVID-19.
Target Selection: The oligonucleotide primers and probes for the detection of SARS-CoV-2 were selected from a conserved region of the virus's nucleocapsid (N) gene.[1][2][3] The panel includes two main primer and probe sets targeting different regions of the N gene, originally designated as N1 and N2.[4] An additional primer and probe set to detect the human RNase P gene (RP) is included in the panel to serve as an internal control.[1][2] The RP gene control is used to verify the quality of the specimen, the adequacy of nucleic acid extraction, and the absence of PCR inhibition.
Detection Chemistry: The assay employs dual-labeled hydrolysis probes, also known as TaqMan® probes.[1] These probes are oligonucleotides with a fluorescent reporter dye on the 5' end and a quencher dye on the 3' end. When the probe is intact, the quencher dye suppresses the reporter's fluorescence. During the PCR amplification, the probe anneals to its specific target sequence between the forward and reverse primers. As the Taq polymerase extends the primer, its 5' to 3' exonuclease activity degrades the probe, separating the reporter dye from the quencher. This separation results in an increase in fluorescence, which is detected by the real-time PCR instrument. The fluorescence intensity increases with each cycle of amplification, proportional to the amount of target nucleic acid present in the sample.
Experimental Protocols
The following is a detailed methodology for the key experiments involved in the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.
Specimen Collection and Handling
-
Accepted Specimens: Upper and lower respiratory specimens, including nasopharyngeal swabs, oropharyngeal swabs, sputum, bronchoalveolar lavage, and tracheal aspirates.[1][2]
-
Storage: Specimens can be stored at 2-8°C for up to 72 hours after collection. For longer storage, specimens should be frozen at -70°C or colder.
RNA Extraction
-
Procedure: Viral RNA is extracted and purified from respiratory specimens. The CDC's protocol was validated with the QIAGEN EZ1 DSP Virus Kit and the QIAGEN DSP Viral RNA Mini Kit.
-
Workflow: To prevent cross-contamination, it is crucial to maintain separate laboratory areas for assay setup and the handling of extracted nucleic acids. The workflow should always proceed in a unidirectional manner from the clean area to the amplification area.[1][2]
RT-PCR Reaction Setup
The following table outlines the components for a single 20 µL RT-PCR reaction:
| Component | Volume per Reaction (µL) | Final Concentration |
| TaqPath™ 1-Step RT-qPCR Master Mix, CG (4X) | 5.0 | 1X |
| 2019-nCoV Assay (N1, N2, or RP) Primer/Probe Mix (20X) | 1.0 | 1X |
| Nuclease-free Water | 9.0 | - |
| Total Master Mix Volume | 15.0 | - |
| RNA Sample | 5.0 | - |
| Total Reaction Volume | 20.0 | - |
Thermal Cycling Protocol
The RT-PCR is performed on an Applied Biosystems™ 7500 Fast Dx Real-Time PCR Instrument with SDS version 1.4 software.[1][2] The thermal cycling conditions are as follows:
| Step | Temperature (°C) | Time | Cycles |
| Reverse Transcription | 50 | 15 minutes | 1 |
| Enzyme Activation | 95 | 2 minutes | 1 |
| PCR Amplification | 95 | 3 seconds | 45 |
| 55 | 30 seconds |
Performance Characteristics
The performance of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel has been evaluated through various studies.
Limit of Detection (LoD)
The LoD is the lowest detectable concentration of SARS-CoV-2 RNA at which approximately 95% of all true positive replicates test positive. The LoD for the CDC assay was determined using in vitro transcribed full-length RNA of the N gene spiked into a diluent mimicking a clinical specimen.
| Extraction Method | Target | Limit of Detection (copies/µL) |
| QIAGEN EZ1 Advanced XL | N1 | 0.003 |
| N2 | 0.003 | |
| QIAGEN DSP Viral RNA Mini Kit | N1 | 0.003 |
| N2 | 0.003 |
Data sourced from the CDC's Emergency Use Authorization instructions for use.
Clinical Performance
A study evaluating a triplex version of the CDC assay reported the following clinical performance:
| Performance Metric | Value |
| Sensitivity | 97.7% |
| Specificity | 100% |
The limit of detection for this triplex assay was determined to be 1000 copies/mL.[5]
Data Interpretation
Results of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel are interpreted based on the cycle threshold (Ct) value. The Ct is the PCR cycle number at which the fluorescence signal crosses a predetermined threshold.
| 2019-nCoV N1 | 2019-nCoV N2 | RNase P (RP) | Interpretation | Actions |
| + | + | + or - | Positive for SARS-CoV-2 | Report results to the appropriate public health authorities. |
| - | - | + | Negative for SARS-CoV-2 | Combine with clinical observations, patient history, and epidemiological information for final diagnosis. |
| - | - | - | Invalid | Repeat extraction and RT-PCR. If the result remains invalid, a new specimen should be collected. |
| + or - | + or - | - | Inconclusive (one viral target positive) | The result is considered inconclusive. Retesting may be required. If the result remains inconclusive, the final result is reported as inconclusive. |
A positive result is indicative of an active infection with SARS-CoV-2 but does not rule out bacterial infection or co-infection with other viruses.[2] Negative results do not preclude SARS-CoV-2 infection and should not be the sole basis for patient management decisions.[2]
Visualizations
SARS-CoV-2 Host Cell Entry and Replication Pathway
Caption: SARS-CoV-2 cellular entry and replication cycle.
CDC 2019-nCoV RT-PCR Assay Workflow
Caption: Experimental workflow for the CDC 2019-nCoV RT-PCR assay.
Logical Relationship for Result Interpretation
Caption: Decision logic for interpreting assay results.
References
- 1. dn790008.ca.archive.org [dn790008.ca.archive.org]
- 2. fda.gov [fda.gov]
- 3. US CDC Real-Time Reverse Transcription PCR Panel for Detection of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the initial lot of the CDC 2019-Novel Coronavirus (2019-nCoV) real-time RT-PCR diagnostic panel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical sensitivity and clinical performance of a triplex RT-qPCR assay using CDC N1, N2, and RP targets for SARS-CoV-2 diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
understanding the components of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel
An in-depth examination of the components, protocols, and underlying principles of the foundational diagnostic tool used in the global response to the COVID-19 pandemic.
This technical guide provides a comprehensive overview of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel, the first such diagnostic test for SARS-CoV-2 to be granted Emergency Use Authorization (EUA) in the United States. Developed by the U.S. Centers for Disease Control and Prevention (CDC), this assay has been a cornerstone of public health surveillance and clinical diagnosis throughout the COVID-19 pandemic. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the assay's core components and methodologies.
The CDC's diagnostic panel is a real-time reverse transcription-polymerase chain reaction (RT-PCR) test designed for the qualitative detection of nucleic acid from SARS-CoV-2 in respiratory specimens.[1][2][3] The assay is based on the widely used TaqMan hydrolysis probe chemistry, which allows for the detection of specific amplification products in real-time.[1][3]
Core Components of the Diagnostic Panel
The diagnostic panel targets the nucleocapsid (N) gene of the SARS-CoV-2 virus.[1][3] The selection of the N gene as the target is based on its abundance and conservation among coronaviruses. To ensure the specificity and reliability of the test, the panel includes two distinct primer and probe sets targeting different regions of the N gene, designated as N1 and N2.[2] Additionally, the panel includes a primer and probe set for the human RNase P gene (RP) to serve as an internal control, verifying specimen quality and the integrity of the nucleic acid extraction process.[1][2][3]
Oligonucleotide Sequences
The following table details the primer and probe sequences for the detection of SARS-CoV-2 (N1 and N2) and the human RNase P (RP) internal control. The probes are labeled with a FAM reporter dye at the 5' end and a BHQ-1 quencher at the 3' end.
| Assay | Target | Type | Sequence (5' to 3') |
| 2019-nCoV_N1 | SARS-CoV-2 N gene | Forward Primer | GAC CCC AAA ATC AGC GAA AT |
| 2019-nCoV_N1 | SARS-CoV-2 N gene | Reverse Primer | TCT GGT TAC TGC CAG TTG AAT CTG |
| 2019-nCoV_N1 | SARS-CoV-2 N gene | Probe | FAM-ACC CCG CAT TAC GTT TGG TGG ACC-BHQ1 |
| 2019-nCoV_N2 | SARS-CoV-2 N gene | Forward Primer | TTA CAA ACA TTG GCC GCA AA |
| 2019-nCoV_N2 | SARS-CoV-2 N gene | Reverse Primer | GCG CGA CAT TCC GAA GAA |
| 2019-nCoV_N2 | SARS-CoV-2 N gene | Probe | FAM-ACA ATT TGC CCC CAG CGC TTC AG-BHQ1 |
| RP | Human RNase P gene | Forward Primer | AGA TTT GGA CCT GCG AGC G |
| RP | Human RNase P gene | Reverse Primer | GAG CGG CTG TCT CCA CAA GT |
| RP | Human RNase P gene | Probe | FAM-TTC TGA CCT GAA GGC TCT GCG CG-BHQ1 |
Experimental Protocols
The successful implementation of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel relies on a series of meticulously executed experimental procedures. These protocols are designed to ensure the accurate and reliable detection of viral RNA in patient samples while minimizing the risk of contamination.
Specimen Collection and Handling
Acceptable specimens for this assay include upper and lower respiratory samples such as nasopharyngeal or oropharyngeal swabs, sputum, lower respiratory tract aspirates, and bronchoalveolar lavage.[1][3] Proper specimen collection and storage are critical for accurate results. Specimens should be stored at 2-8°C for up to 72 hours after collection. For longer storage, specimens should be frozen at -70°C or lower.
Nucleic Acid Extraction
The first step in the laboratory is the extraction of viral RNA from the collected respiratory specimens. The CDC's protocol allows for the use of various authorized nucleic acid extraction methods and instruments. This process serves to isolate and purify the RNA from other cellular components and potential PCR inhibitors.
Reaction Setup
The following table outlines the components and volumes for the preparation of the RT-PCR master mix. The total reaction volume is 20 µL, which includes 5 µL of the extracted nucleic acid sample.
| Component | Volume per Reaction (µL) | Final Concentration |
| TaqPath™ 1-Step RT-qPCR Master Mix, CG (4x) | 5.0 | 1x |
| Combined Primer/Probe Mix (20x) | 1.5 | 1x |
| Nuclease-free Water | 8.5 | - |
| Total Master Mix Volume | 15.0 | - |
| Extracted Nucleic Acid | 5.0 | - |
| Total Reaction Volume | 20.0 | - |
Note: The Combined Primer/Probe Mix contains the forward primer, reverse primer, and probe for either the N1, N2, or RP target.
Thermal Cycling Conditions
The RT-PCR is performed on a compatible real-time PCR instrument, such as the Applied Biosystems 7500 Fast Dx.[1][3] The thermal cycling protocol consists of the following stages:
| Stage | Step | Temperature (°C) | Time | Cycles |
| 1 | UNG Incubation | 25 | 2 minutes | 1 |
| 2 | Reverse Transcription | 50 | 15 minutes | 1 |
| 3 | Polymerase Activation | 95 | 2 minutes | 1 |
| 4 | PCR Amplification | 95 | 3 seconds | 45 |
| 55 | 30 seconds |
Fluorescence data is collected during the 55°C step of the PCR amplification stage.
Data Interpretation
The results of the RT-PCR are interpreted based on the cycle threshold (Ct) values obtained for each target. The Ct value is the PCR cycle number at which the fluorescence signal of the reaction crosses a set threshold, indicating a positive amplification. The interpretation of results is as follows:
| N1 Result | N2 Result | RP Result | Interpretation |
| Positive | Positive | Positive/Negative | 2019-nCoV Detected |
| Negative | Negative | Positive | 2019-nCoV Not Detected |
| Inconclusive | Inconclusive | Positive/Negative | Inconclusive |
| Negative | Negative | Negative | Invalid |
Visualizing the Workflow
The following diagrams illustrate the key workflows of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.
References
Unraveling the Potential of PD 134308 in Modulating Viral Infections: An Indirect Role in Viral RNA Dynamics
For Immediate Release
A Deep Dive into the Immunomodulatory Functions of a CCK2 Receptor Antagonist and its Hypothetical Impact on Viral RNA Detection
While direct evidence remains elusive, emerging research into the immunomodulatory functions of the cholecystokinin B (CCK2) receptor antagonist, PD 134308, suggests a potential, albeit indirect, role in the landscape of viral RNA detection. This technical guide explores the established mechanisms of PD 134308, its influence on immune signaling pathways, and posits a hypothesis on how its activity could impact the dynamics of viral RNA during an infection. It is critical to note that the compound "PD 134922" appears to be a typographical error in scientific literature, with "PD 134308" being the correct identifier for the selective CCK2 receptor antagonist discussed herein.
Core Mechanism of Action: Antagonism of the CCK2 Receptor
PD 134308 is a potent and selective antagonist of the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.[1][2] These receptors are primarily found in the central nervous system and the gastrointestinal tract.[2][3] The binding of their endogenous ligands, cholecystokinin (CCK) and gastrin, triggers a cascade of intracellular signaling events. This process is primarily mediated by G proteins, which in turn activate a phosphatidylinositol-calcium second messenger system.[1][4][5] This signaling pathway leads to the activation of downstream effector molecules such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), both of which are pivotal in regulating inflammatory responses.[4][5]
The Immune Connection: How PD 134308 May Influence Viral Infections
Recent studies have illuminated the significant role of CCK receptors in the immune system. It has been demonstrated that CCK and gastrin can act as immune-modulating hormones.[6] This is further supported by evidence showing that CCK2 receptor deficiency can lead to an impaired immune balance, specifically by affecting the development of crucial immune cells like T-cells.[7][8]
During a viral infection, the host mounts an immune response characterized by the production of various inflammatory mediators. The signaling pathways activated by CCK2 receptors, particularly the NF-κB and MAPK pathways, are central to this inflammatory cascade. Therefore, by blocking the CCK2 receptor, PD 134308 could potentially modulate this immune response.
One study on the gastrin-releasing peptide, which binds to a similar class of receptors, found that inhibiting its signaling pathway during an influenza virus infection led to a reduction in the expression of cytokine genes.[9] Cytokines are key signaling molecules in the immune response to viruses, and their levels can correlate with the extent of viral replication and inflammation.
Hypothetical Impact on Viral RNA Detection
The modulation of the host's immune response by PD 134308 could indirectly influence the detection of viral RNA. A dampened inflammatory response might alter the cellular environment, potentially affecting the rate of viral replication. A change in the viral replication rate would, in turn, alter the quantity of viral RNA present in a sample, which is the primary target for detection assays like reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Furthermore, the immune response itself can impact viral clearance. By influencing the activity of immune cells, PD 134308 could theoretically alter the speed at which the virus is cleared from the system, thereby affecting the window of detection for viral RNA.
While no studies have directly investigated the use of PD 134308 for viral RNA detection, its established role in immunomodulation provides a strong rationale for further investigation into its effects on viral load and the overall host response to viral pathogens.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental approaches, the following diagrams are provided.
Signaling Pathway of CCK2 Receptor Activation
Caption: CCK2 Receptor Signaling Cascade.
Experimental Workflow for Investigating PD 134308's Effect on Viral Load
Caption: In Vitro Viral Infection and Treatment Workflow.
Conclusion and Future Directions
While PD 134308 is not a direct tool for viral RNA detection, its role as a modulator of the immune response warrants further exploration in the context of viral infections. Understanding how this CCK2 receptor antagonist influences the intricate interplay between a virus and its host could open new avenues for therapeutic strategies aimed at controlling viral replication and mitigating virus-induced inflammation. Future research should focus on in vitro and in vivo studies to quantify the effects of PD 134308 on viral loads of various respiratory and gastrointestinal viruses, alongside a comprehensive analysis of the corresponding immune response. Such data will be crucial in determining the true potential of PD 134308 in the broader field of virology and infectious disease.
References
- 1. uniprot.org [uniprot.org]
- 2. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 3. Gastrin - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. Cholecystokinin and gastrin as immune modulating hormones: Implications and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCK2-receptor deficiency impairs immune balance by influencing CD4+ T cells development by inhibiting cortical-thymic-epithelial-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCK2-receptor deficiency impairs immune balance by influencing CD4+ T cells development by inhibiting cortical-thymic-epithelial-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel role of gastrin releasing peptide-mediated signaling in the host response to influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PD 134922 RT-PCR protocol for SARS-CoV-2 detection
An exact protocol designated "PD 134922" for the RT-PCR detection of SARS-CoV-2 was not identified in the public domain. The identifier may correspond to an internal document of a specific organization. However, this document provides a detailed application note and protocol for a widely used and validated real-time RT-PCR assay for the detection of SARS-CoV-2, based on the protocol developed by the Institut Pasteur, Paris. This protocol targets the RNA-dependent RNA polymerase (RdRp) gene of the virus.
Application Notes
Introduction
Real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR) is the gold standard for the detection of SARS-CoV-2 RNA.[1][2][3] This method is highly sensitive and specific for the qualitative detection of the virus in respiratory specimens.[4] The following protocol provides a detailed procedure for the detection of SARS-CoV-2 using a one-step RT-qPCR assay, which combines reverse transcription and PCR amplification in a single reaction.[2][5]
Principle of the Assay
The assay is based on the amplification of specific regions of the SARS-CoV-2 genome. This protocol targets two distinct regions within the RNA-dependent RNA polymerase (RdRp) gene: IP2 and IP4.[6] The detection is achieved using fluorescently labeled probes that bind to the target sequence during amplification, leading to an increase in fluorescence signal proportional to the amount of amplified product.[4] The use of two targets increases the robustness of the assay. The E gene assay from the Charité protocol can be used as a confirmatory assay.[6]
Specimen Requirements
Upper and lower respiratory specimens are suitable for this assay. These include nasopharyngeal swabs, oropharyngeal swabs, sputum, and bronchoalveolar lavage.[4] Samples should be collected in appropriate transport media. RNA should be extracted from the specimens as soon as possible.
Controls
For quality control, each RT-PCR run should include the following:
-
Negative Extraction Controls: Two samples known to be negative for SARS-CoV-2 should be included during the RNA extraction process to monitor for cross-contamination.[6]
-
Positive Controls: In-vitro synthesized RNA transcripts containing the target sequences should be used as positive controls. It is recommended to use a dilution series (e.g., 10^5, 10^4, and 10^3 copies per reaction) to monitor the efficiency of the amplification.[6]
-
Negative Amplification Control (No Template Control - NTC): RNase/DNase-free water should be used in place of the RNA template to detect any contamination in the reaction mixture.[6]
Experimental Protocols
1. RNA Extraction
RNA is extracted from 100 µl of the respiratory specimen using a commercially available viral RNA extraction kit, such as the NucleoSpin Dx Virus kit. The RNA is typically eluted in 100 µl of elution buffer.[6]
2. RT-PCR Reaction Setup
The following tables detail the components for the RT-PCR reaction master mix for both singleplex and multiplex reactions. All procedures should be performed in a clean, dedicated PCR setup area to avoid contamination.
Table 1: Primer and Probe Sequences [6]
| Target Gene | Name | Sequence (5'-3') | Length (bases) |
| RdRp gene / nCoV_IP2 | nCoV_IP2-12669Fw | ATGAGCTTAGTCCTGTTG | 17 |
| nCoV_IP2-12759Rv | CTCCCTTTGTTGTGTTGT | 18 | |
| nCoV_IP2-12696bProbe(+) | AGATGTCTTGTGCTGCCGGTA [5']Hex [3']BHQ-1 | 21 | |
| RdRp gene / nCoV_IP4 | nCoV_IP4-14059Fw | GGTAACTGGTATGATTTCG | 19 |
| nCoV_IP4-14146Rv | CTGGTCAAGGTTAATATAGG | 20 | |
| nCoV_IP4-14084Probe(+) | TCATACAAACCACGCCAGG [5']Fam [3']BHQ-1 | 19 | |
| E gene / E_Sarbeco (Confirmatory) | E_Sarbeco_F1 | ACAGGTACGTTAATAGTTAATAGCGT | 18 |
| E_Sarbeco_R2 | ATATTGCAGCAGTACGCACACA | 20 | |
| E_Sarbeco_P1 | ACACTAGCCATCCTTACTGCGCTTCG [5']Fam [3']BHQ-1 | 20 |
Table 2: Singleplex RT-PCR Reaction Mixture (per 25 µl reaction) [6]
| Component | Volume (µl) | Final Concentration |
| Reaction mix 2X | 12.50 | 1X |
| MgSO4 (50mM) | 0.40 | 3 mM |
| Forward Primer (10µM) | 1.00 | 400 nM |
| Reverse Primer (10µM) | 1.00 | 400 nM |
| Probe (5µM) | 0.50 | 100 nM |
| H2O PPI | 4.60 | - |
| Total Master Mix | 20.00 | - |
| RNA Template | 5.00 | - |
| Total Volume | 25.00 | - |
Table 3: Multiplex RT-PCR Reaction Mixture for IP2 and IP4 (per 25 µl reaction) [6]
| Component | Volume (µl) | Final Concentration |
| Reaction mix 2X | 12.50 | 1X |
| MgSO4 (50mM) | 0.40 | 3 mM |
| nCoV_IP2-F (10µM) | 1.00 | 400 nM |
| nCoV_IP2-R (10µM) | 1.00 | 400 nM |
| nCoV_IP2-P (5µM) | 0.50 | 100 nM |
| nCoV_IP4-F (10µM) | 1.00 | 400 nM |
| nCoV_IP4-R (10µM) | 1.00 | 400 nM |
| nCoV_IP4-P (5µM) | 0.50 | 100 nM |
| H2O PPI | 1.10 | - |
| Total Master Mix | 20.00 | - |
| RNA Template | 5.00 | - |
| Total Volume | 25.00 | - |
3. Thermal Cycling Protocol
The following thermal cycling conditions are to be used with a real-time PCR instrument.
Table 4: Thermal Cycling Conditions [6]
| Step | Temperature (°C) | Time | Cycles |
| Reverse Transcription | 55 | 20 minutes | 1 |
| Denaturation | 95 | 3 minutes | 1 |
| PCR Amplification | 95 | 15 seconds | 45 |
| 58 | 30 seconds |
Data Interpretation
A sample is considered positive for SARS-CoV-2 if a clear exponential amplification curve is observed and the cycle threshold (Ct) value is within the validated range of the assay. The interpretation of results should always be done in the context of the included controls.
Performance Characteristics
The sensitivity of this assay is approximately 100 copies of RNA genome equivalent per reaction, at which a 95% hit rate is achieved.[6] Lower amounts of the virus, down to 10 copies, may also be detected, though with a lower probability.[6] The assay has been shown to be specific, with no cross-reactivity with other tested viruses.[6]
Visualizations
Caption: Workflow for SARS-CoV-2 Detection by RT-PCR.
Caption: Principle of One-Step RT-PCR.
References
- 1. New RT-PCR Assay for the Detection of Current and Future SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Open One-Step RT-qPCR for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. A Comprehensive Review of Detection Methods for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
Application Notes and Protocols for Studying CCK2 Receptor Signaling Using PD 134308 and Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing PD 134308 (also known as CI-988) and other selective antagonists to investigate the cholecystokinin 2 receptor (CCK2R). It is important to clarify that "PD 134922" as a diagnostic panel is a misnomer; the compound of interest for CCK2R antagonism is PD 134308. PD 134308 is a potent and selective non-peptide antagonist of the CCK2R, a G-protein coupled receptor primarily found in the brain and gastrointestinal tract.[1] This document outlines the signaling pathways associated with CCK2R activation and provides detailed laboratory workflows for characterizing the inhibitory effects of antagonists like PD 134308.
The CCK2 receptor is implicated in a variety of physiological processes, including anxiety, pain perception, and gastric acid secretion.[2] Consequently, its antagonists are valuable research tools for dissecting these mechanisms and for the preclinical evaluation of potential therapeutic agents for conditions such as anxiety disorders and certain types of cancer.
Signaling Pathway
The CCK2 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligands, such as gastrin and cholecystokinin (CCK), the receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including proliferation, secretion, and modulation of neuronal activity.
Data Presentation
The following table summarizes the inhibitory potency of various CCK2 receptor antagonists, including PD 134308, presented as IC50 and Ki values. These values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand or the functional response, and the inhibition constant, respectively.
| Compound | Chemical Class | IC50 (nM) | Ki (nM) | Organism/System |
| PD 134308 (CI-988) | Tryptophan dipeptoid | 145[3] | 0.5[4] | Rat stomach ECL cells[3] / Mouse cortex[1] |
| PD 135158 | Tryptophan dipeptoid | 76[3] | - | Rat stomach ECL cells[3] |
| PD 136450 | Tryptophan dipeptoid | 135[3] | - | Rat stomach ECL cells[3] |
| YM022 | Benzodiazepine | 0.5[3] | - | Rat stomach ECL cells[3] |
| AG041R | Ureidoindoline | 2.2[3] | - | Rat stomach ECL cells[3] |
| YF476 | Benzodiazepine | 2.7[3] | 0.19 | Rat stomach ECL cells[3] / Human CCK2R[5] |
| L-740,093 | Benzodiazepine | 7.8[3] | - | Rat stomach ECL cells[3] |
| JB 93182 | Benzimidazole | 9.3[3] | - | Rat stomach ECL cells[3] |
| RP73870 | Ureidoacetamide | 9.8[3] | - | Rat stomach ECL cells[3] |
| L-365,260 | Benzodiazepine | - | 1.9 | Guinea pig stomach gastrin receptor[5] |
| Devazepide | Benzodiazepine | ~800[3] | - | Rat stomach ECL cells (poor CCK2R antagonist)[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of CCK2R antagonists.
Experimental Workflow Overview
The general workflow for testing a novel CCK2R antagonist involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess potency and mechanism of action.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells or membranes expressing CCK2R (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand (e.g., [³H]L-365,260 or ¹²⁵I-CCK-8).
-
Test compound (e.g., PD 134308) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 1 µM gastrin).
-
96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).[6]
-
Vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically at its Kd).
-
100 µL of the cell/membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6]
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Quickly wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure the functional antagonism of a test compound by quantifying its ability to inhibit agonist-induced intracellular calcium release in CCK2R-expressing cells.
Materials:
-
CCK2R-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCK2R).
-
Fura-2 AM calcium indicator dye.[7]
-
Pluronic F-127.[8]
-
Assay buffer (e.g., HEPES-buffered saline with 2.5 mM probenecid).[9]
-
CCK2R agonist (e.g., gastrin or CCK-8).
-
Test compound (e.g., PD 134308).
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and grow to 80-90% confluency.[9]
-
Dye Loading:
-
Washing: Remove the loading solution, wash the cells twice with assay buffer, and add 200 µL of assay buffer to each well. Incubate for at least 20 minutes at room temperature to allow for de-esterification of the dye.[9]
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add various concentrations of the test compound (e.g., PD 134308) to the wells and incubate for a predetermined time.
-
Establish a baseline fluorescence reading (ratio of 340 nm/380 nm excitation).
-
Add a fixed concentration of the agonist (e.g., gastrin at its EC80) to stimulate calcium release.
-
Record the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio to determine the intracellular calcium concentration.
-
Plot the peak calcium response against the log concentration of the antagonist.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 3: Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of CCK2R antagonists on cell viability and proliferation, particularly in cell lines where gastrin acts as a growth factor.
Materials:
-
CCK2R-expressing cancer cell line (e.g., a gastric or pancreatic cancer cell line).
-
Cell culture medium with and without serum.
-
Gastrin (as a mitogen).
-
Test compound (e.g., PD 134308).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 450 nm.[12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5000 cells/well in 100 µL of culture medium.[11][12]
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.[11][12]
-
Treatment:
-
Replace the medium with a low-serum medium.
-
Add the test compound at various concentrations, with or without a fixed concentration of gastrin. Include appropriate controls (medium alone, gastrin alone, antagonist alone).
-
Incubate for an appropriate period (e.g., 24, 48, or 72 hours).[12]
-
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[11][12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.[11][12]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + CCK-8) from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log concentration of the test compound to determine its effect on cell proliferation.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. hellobio.com [hellobio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. apexbt.com [apexbt.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Sample Preparation for PD 134922 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 134922 is a compound of significant interest in pharmacological research, particularly in studies involving the cholecystokinin (CCK) receptor system. As a putative antagonist of the cholecystokinin B (CCK-B, also known as CCK2) receptor, accurate and reproducible methods for its characterization are essential. This document provides detailed application notes and protocols for sample preparation and the subsequent radioligand binding assay to determine the affinity of this compound for the CCK-B receptor. The CCK-B receptor, a G-protein coupled receptor (GPCR), is predominantly found in the central nervous system and the gastrointestinal tract. Its activation by ligands such as cholecystokinin and gastrin initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentrations.
Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor. These assays are fundamental in drug discovery for determining the affinity (typically expressed as the inhibition constant, Ki) of a test compound. The following protocols detail the preparation of cell membranes expressing the CCK-B receptor and the subsequent competitive binding assay using a radiolabeled ligand.
Data Presentation
For a competitive radioligand binding assay, the affinity of this compound is determined by its ability to displace a radiolabeled ligand from the CCK-B receptor. The key quantitative data to be determined are the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibition constant). For comparison, the Ki values for other known CCK-B receptor antagonists are provided below.
| Compound | Receptor Target | Reported Ki (nM) |
| PD 134308 (CI-988) | CCK-B/CCK2 | ~1.7 - 4.5[1] |
| L-365,260 | CCK-B/CCK2 | ~1.9 - 2.0[2][3][4] |
Experimental Protocols
Part 1: Cell Membrane Preparation from Cultured Cells (e.g., CHO-CCK2)
This protocol describes the preparation of cell membranes from a stable cell line overexpressing the human CCK-B receptor, such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably transfected with the human CCK-B receptor (CHO-CCK2)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Homogenization Buffer (see Table 2 for composition)
-
High-speed refrigerated centrifuge and appropriate tubes
-
Dounce homogenizer or sonicator
-
Protein assay kit (e.g., BCA or Bradford)
Protocol:
-
Cell Culture and Harvesting:
-
Culture CHO-CCK2 cells to confluency in appropriate culture flasks.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into a sufficient volume of ice-cold PBS.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes) or by sonication on ice. Ensure complete cell lysis by checking a small aliquot under a microscope.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Carefully transfer the supernatant to a fresh tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant, which contains the cytosolic fraction.
-
-
Washing and Storage:
-
Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the final membrane pellet in a small volume of a suitable storage buffer (e.g., Homogenization Buffer containing 10% glycerol).
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
-
Part 2: Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the affinity of this compound for the CCK-B receptor using [¹²⁵I]-Bolton-Hunter labeled CCK-8 ([¹²⁵I]-BH-CCK-8S) as the radioligand.
Materials:
-
Prepared cell membranes expressing the CCK-B receptor
-
[¹²⁵I]-BH-CCK-8S (radioligand)
-
This compound (test compound)
-
L-365,260 or another high-affinity non-radiolabeled CCK-B antagonist (for determining non-specific binding)
-
Assay Buffer (see Table 2 for composition)
-
Wash Buffer (see Table 2 for composition)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 25 µL of Assay Buffer
-
Non-specific Binding (NSB): 25 µL of a high concentration of a non-radiolabeled CCK-B antagonist (e.g., 1 µM L-365,260).
-
This compound Competition: 25 µL of each dilution of this compound.
-
-
-
Reaction Incubation:
-
Add 25 µL of [¹²⁵I]-BH-CCK-8S (at a final concentration of approximately 50 pM) to all wells.
-
Add 50 µL of the diluted cell membrane preparation (containing 10-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to separate bound from free radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.
-
For the competition assay, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Table 2: Buffer Compositions
| Buffer | Component | Concentration |
| Homogenization Buffer | HEPES | 50 mM, pH 7.4 |
| MgCl₂ | 5 mM | |
| EGTA | 1 mM | |
| Protease Inhibitor Cocktail | 1x | |
| Assay Buffer | HEPES | 20 mM, pH 7.4 |
| MgCl₂ | 10 mM | |
| EGTA | 1 mM | |
| Bacitracin | 0.5 mg/mL | |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | |
| Wash Buffer | Tris-HCl | 50 mM, pH 7.4 |
| NaCl | 154 mM |
Visualizations
CCK-B Receptor Signaling Pathway
Caption: CCK-B receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for this compound Radioligand Binding Assay
Caption: Workflow for membrane preparation and radioligand binding assay for this compound.
References
Application Notes and Protocols for a Novel COVID-19 Diagnostic Service
Disclaimer: Initial searches for "PD 134922" did not yield any specific information regarding its use in COVID-19 diagnostics. The following application notes and protocols are provided as a generalized template for the development of a hypothetical novel diagnostic assay for SARS-CoV-2. Researchers should substitute the placeholder information with validated data specific to their chosen biomarker and detection technology.
Application Note: A Novel Assay for the Qualitative Detection of SARS-CoV-2
Introduction
The ongoing COVID-19 pandemic necessitates the development of rapid, sensitive, and specific diagnostic assays to control the spread of the SARS-CoV-2 virus. This document describes the principles and application of a novel assay for the qualitative detection of a specific viral component or host biomarker indicative of SARS-CoV-2 infection. This assay is intended for use with upper respiratory specimens from individuals suspected of COVID-19.
Principle of the Assay
This hypothetical assay is based on the specific recognition of a target molecule associated with SARS-CoV-2 infection. The detection method could be based on principles of nucleic acid amplification, such as RT-PCR, or protein detection, such as an immunoassay. Upon binding of the target molecule, a detectable signal is generated, indicating a positive result.
Materials and Methods
The development of a robust diagnostic assay requires careful optimization of various components. Below are generalized tables summarizing key parameters for both a nucleic acid-based and a protein-based assay.
Table 1: Key Parameters for a Novel Nucleic Acid-Based COVID-19 Diagnostic Assay
| Parameter | Description | Recommended Range/Value |
| Target Gene(s) | Conserved regions of the SARS-CoV-2 genome (e.g., N, E, RdRp genes) are typically targeted to ensure broad detection of different viral variants.[1] | N/A |
| Primer/Probe Conc. | Optimal concentrations are critical for assay sensitivity and specificity. | 200-900 nM |
| Enzyme Conc. | Reverse transcriptase and DNA polymerase concentrations affect amplification efficiency. | Manufacturer's Recommendation |
| Cycling Conditions | Annealing and extension temperatures and times must be optimized for the specific primer sets. | Varies |
| Limit of Detection | The lowest concentration of viral RNA that can be reliably detected. | <100 copies/reaction |
| Specificity | Cross-reactivity with other common respiratory pathogens should be assessed. | >99% |
| Internal Control | A human gene (e.g., RNase P) is often included to monitor sample quality and extraction efficiency. | Required |
Table 2: Key Parameters for a Novel Immunoassay-Based COVID-19 Diagnostic Assay
| Parameter | Description | Recommended Range/Value |
| Target Antigen | A specific SARS-CoV-2 protein (e.g., Nucleocapsid or Spike protein) is targeted. | N/A |
| Antibody Conc. | Capture and detection antibody concentrations are optimized for signal strength and low background. | 0.5 - 2 µg/mL |
| Incubation Times | Time for antigen binding and signal development. | 15 - 60 minutes |
| Blocking Buffer | Used to prevent non-specific binding of antibodies. | 1-5% BSA or non-fat milk |
| Substrate | The choice of substrate depends on the enzyme conjugated to the detection antibody. | TMB, ECL, etc. |
| Limit of Detection | The lowest concentration of viral antigen that can be reliably detected. | pg/mL to ng/mL range |
| Specificity | Cross-reactivity with antigens from other coronaviruses and respiratory viruses should be minimal. | >95% |
Experimental Protocols
Protocol 1: Sample Collection and Preparation
Proper specimen collection and handling are crucial for accurate diagnostic results.
-
Collect nasopharyngeal or oropharyngeal swabs from the patient using appropriate personal protective equipment.
-
Place the swab immediately into a sterile tube containing viral transport medium.
-
Transport the specimen to the laboratory at 2-8°C. If storage is required for more than 72 hours, store at -70°C.
-
For nucleic acid-based assays, extract viral RNA using a commercially available kit according to the manufacturer's instructions.
-
For immunoassay-based assays, the sample may be used directly or after a simple dilution step as per the specific assay protocol.
Protocol 2: Generalized Real-Time RT-PCR Protocol
This protocol outlines the general steps for a real-time reverse transcription-polymerase chain reaction (RT-PCR) test, which is the gold standard for SARS-CoV-2 detection.[2]
-
Prepare a master mix containing reverse transcriptase, DNA polymerase, dNTPs, primers, and probes in a nuclease-free microcentrifuge tube on ice.
-
Aliquot the master mix into PCR plate wells.
-
Add the extracted RNA sample and appropriate controls (positive, negative, and internal) to the wells.
-
Seal the PCR plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Run the thermal cycling program as optimized for the specific primers and probes.
-
Analyze the fluorescence data to determine the cycle threshold (Ct) values for the target and control genes. A positive result is indicated by amplification of the viral target gene(s) below a defined Ct cutoff.
Visualizations
The following diagrams illustrate a generic workflow for a diagnostic assay and a relevant signaling pathway in the host response to viral infection.
Caption: A generalized workflow for a COVID-19 diagnostic service.
References
Application Notes and Protocols for Quality Control of the CDC 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed quality control (QC) measures and experimental protocols for the CDC 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel, frequently identified by its FDA document number PD 134922 . Adherence to these QC procedures is critical for ensuring the accuracy and reliability of test results in research and diagnostic settings.
Introduction to the CDC 2019-nCoV RT-PCR Diagnostic Panel
The CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel is a real-time reverse transcription-polymerase chain reaction (RT-PCR) test intended for the qualitative detection of nucleic acid from SARS-CoV-2.[1] The assay targets two specific regions of the viral nucleocapsid (N) gene, designated as N1 and N2.[2] An additional primer and probe set targeting the human RNase P (RP) gene is included as an internal control to monitor the entire process from specimen collection to PCR amplification.[2][3]
Core Quality Control Principles
Robust quality control is fundamental to the performance of this assay and involves monitoring the entire workflow, from sample receipt to data analysis. Key QC principles include:
-
Good Laboratory Practices (cGLP): Adherence to cGLP is essential, including the use of personal protective equipment (PPE), proper disinfection of surfaces, and a unidirectional workflow to prevent contamination.[3][4]
-
Use of Controls: Multiple controls must be included in each run to ensure the validity of the results.[1][3]
-
Lot-to-Lot Consistency: New lots of kits and reagents should be tested with established positive controls before use in routine testing to ensure consistent performance.[1][3]
-
Personnel Training: All personnel performing the assay must be adequately trained in molecular biology techniques and in the specific procedures of this protocol.[1]
Types of Controls and Their Interpretation
The proper functioning of the assay is monitored through the inclusion of several types of controls in each run. The expected performance of these controls is summarized in the table below.
| Control Type | Description | Purpose | Expected Outcome |
| No Template Control (NTC) | Contains all reaction components except the RNA template (nuclease-free water is added instead).[1][3] | Monitors for contamination of reagents and the reaction setup area.[4] | No amplification of SARS-CoV-2 (N1, N2) or RNase P targets. |
| Positive Control (nCoVPC) | Contains a known quantity of synthetic RNA transcripts of the N1, N2, and RP gene targets.[5] | Verifies the integrity of the primers, probes, and master mix, and confirms that the amplification reaction is working correctly.[1][3] | Amplification of all three targets (N1, N2, and RP) within a pre-defined Ct range. |
| Human Specimen Control (HSC) / Internal Control | The human RNase P (RP) gene is targeted in every clinical specimen. This serves as an internal control.[1][3] | Confirms the adequacy of the collected specimen, the success of the nucleic acid extraction, and the absence of significant PCR inhibition.[3][6] | Amplification of the RNase P target. |
Experimental Workflow and Quality Control Checkpoints
The following diagram illustrates the experimental workflow for the CDC 2019-nCoV RT-PCR Diagnostic Panel, highlighting the key quality control checkpoints.
Caption: Experimental workflow for the CDC 2019-nCoV RT-PCR test with integrated quality control checkpoints.
Detailed Experimental Protocols
Specimen Handling and Storage
-
Collection: Specimens should be collected using appropriate infection control precautions.[1]
-
Storage: Specimens can be stored at 2-8°C for up to 72 hours after collection. For longer storage, specimens should be frozen at -70°C or lower. Extracted nucleic acid should also be stored at -70°C or lower.
RNA Extraction
-
Follow the manufacturer's instructions for the chosen validated RNA extraction kit (e.g., QIAamp® Viral RNA Mini Kit, Roche MagNA Pure).[4]
-
For each batch of clinical specimens, include a Human Specimen Control (HSC) to undergo the same extraction process.[1]
-
The extracted RNA should be of high purity. Avoid repeated freeze-thaw cycles of the extracted RNA.[4]
RT-PCR Reaction Setup
This protocol is based on the Applied Biosystems 7500 Fast Dx Real-Time PCR Instrument.[1]
-
In a dedicated clean area, prepare the RT-PCR master mix. For each reaction, combine the following reagents:
-
TaqPath™ 1-Step RT-qPCR Master Mix, CG (4X): 5.0 µL
-
2019-nCoV Assay Multiplex Primer/Probe Mix: 1.5 µL
-
Nuclease-free water: 8.5 µL
-
-
Dispense 15 µL of the master mix into each well of a 96-well PCR plate.
-
In a separate area for handling nucleic acids, add 5 µL of the extracted RNA (from clinical specimens and HSC), nCoVPC, or nuclease-free water (for NTC) to the appropriate wells.
-
Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
RT-PCR Cycling Conditions
| Step | Stage | Temperature (°C) | Time | Cycles |
| 1 | UNG Incubation | 25 | 2 minutes | 1 |
| 2 | Reverse Transcription | 50 | 15 minutes | 1 |
| 3 | Polymerase Activation | 95 | 2 minutes | 1 |
| 4 | PCR Amplification | 95 | 3 seconds | 45 |
| 55 | 30 seconds |
Data from each cycle is collected during the 55°C annealing/extension step.
Data Analysis and Interpretation of Results
The cycle threshold (Ct) value is the cycle number at which the fluorescence signal of a reaction crosses a predetermined threshold. A lower Ct value indicates a higher starting amount of the target nucleic acid.
Validation of the Run
Before interpreting the results of the clinical specimens, the validity of the run must be confirmed by checking the performance of the controls.
| Control | N1 Target | N2 Target | RP Target | Run Validity |
| nCoVPC | Positive (Ct ≤ 40) | Positive (Ct ≤ 40) | Positive (Ct ≤ 40) | Valid |
| NTC | Negative (Undetermined) | Negative (Undetermined) | Negative (Undetermined) | Valid |
| Any other combination | - | - | - | Invalid Run |
If the run is invalid, the results for the clinical specimens cannot be reported. The run must be repeated after investigating the cause of the control failure.
Interpretation of Clinical Specimen Results
The following table provides guidelines for interpreting the results of clinical specimens, assuming the run is valid.
| N1 Result | N2 Result | RP Result | Final Interpretation | Action |
| Positive | Positive | Positive/Negative | SARS-CoV-2 Detected | Report results. |
| Negative | Negative | Positive | SARS-CoV-2 Not Detected | Report results. |
| One of N1/N2 is Positive | Negative | Positive | Inconclusive | Repeat the test. If still inconclusive, a new specimen may be requested. |
| Negative | Negative | Negative | Invalid Result | Repeat extraction and RT-PCR. Potential issues include poor specimen quality or PCR inhibition. |
A Ct value of ≤ 40 is considered positive for all targets.
Troubleshooting and Corrective Actions
| Issue | Possible Cause(s) | Recommended Action(s) |
| NTC is positive | Reagent or environmental contamination. | Decontaminate work areas and pipettes. Use fresh aliquots of reagents. Repeat the run. |
| nCoVPC is negative | Incorrect assay setup, reagent degradation, or instrument malfunction. | Verify reaction setup and reagent storage conditions. Check instrument performance. Repeat the run. |
| HSC/Internal Control (RP) fails in a specimen | Insufficient human cellular material in the specimen, improper extraction, or PCR inhibitors.[4] | Re-extract the specimen and repeat the test. If it fails again, a new specimen should be collected. |
| False-positive results for N1/N3 (in early versions of the test) | Contamination with synthetic templates or primer-probe interactions.[7][8] | Ensure the use of updated and validated primer-probe sets. Adhere strictly to contamination control measures. |
Signaling Pathway of SARS-CoV-2 Entry and Replication (Conceptual)
The RT-PCR test detects the presence of viral RNA, which is a key step in the viral replication cycle. The following diagram provides a simplified overview of the SARS-CoV-2 lifecycle, indicating the stage at which the target RNA is present.
Caption: Simplified lifecycle of SARS-CoV-2 within a host cell, indicating the presence of viral RNA as the target for RT-PCR detection.
References
- 1. fda.gov [fda.gov]
- 2. US CDC Real-Time Reverse Transcription PCR Panel for Detection of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dn790008.ca.archive.org [dn790008.ca.archive.org]
- 4. who.int [who.int]
- 5. Detection of 2019-nCoV by RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the initial lot of the CDC 2019-Novel Coronavirus (2019-nCoV) real-time RT-PCR diagnostic panel | PLOS One [journals.plos.org]
- 8. Analysis of the initial lot of the CDC 2019-Novel Coronavirus (2019-nCoV) real-time RT-PCR diagnostic panel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the CCK2 Receptor Antagonist PD 134308
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis and interpretation of results obtained with PD 134308 (also known as CI-988), a potent and selective antagonist of the Cholecystokinin 2 (CCK2) receptor. This document includes a summary of its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows. While the initial query referenced PD 134922, the available scientific literature points to PD 134308 as a well-characterized compound in this class, and as such, it will be the focus of this document.
Introduction
PD 134308 is a non-peptide, tryptophan-based dipeptoid antagonist of the CCK2 receptor, also known as the gastrin receptor.[1][2][3] It exhibits high selectivity for the CCK2 receptor over the CCK1 receptor.[1][2] The CCK2 receptor is a G protein-coupled receptor (GPCR) predominantly found in the brain and gastrointestinal tract. Its activation by the peptide hormones cholecystokinin (CCK) and gastrin is implicated in various physiological processes, including anxiety, gastric acid secretion, and the growth of certain tumors.[4][5] Consequently, antagonists like PD 134308 are valuable research tools for investigating the roles of the CCK2 receptor and hold potential as therapeutic agents for conditions such as anxiety disorders and certain types of cancer.[1][2][6]
Mechanism of Action
PD 134308 acts as a competitive antagonist at the CCK2 receptor. By binding to the receptor, it prevents the endogenous ligands, CCK and gastrin, from activating the downstream signaling cascades. Activation of the CCK2 receptor typically leads to the coupling of Gq and Gα12/13 proteins, which in turn stimulates phospholipase C (PLC).[4][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events initiate a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which are involved in cell proliferation and survival.[4][5][7] PD 134308 effectively blocks these signaling events by preventing the initial ligand-receptor interaction.
Data Presentation
The following tables summarize the quantitative data for PD 134308 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of PD 134308
| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |
| IC50 | 1.7 nM | Mouse cortex CCK2 | [125I]CCK-8 | [1][2] |
| Ki | 4.5 nM | NCI-H727 cells | [125I]BH-CCK-8 | [1][2] |
| Selectivity | >1600-fold for CCK2 over CCK1 | - | - | [1][2] |
Table 2: In Vitro Functional Activity of PD 134308
| Assay | Effect | Concentration | Cell Line | Stimulant | Reference |
| ERK Phosphorylation | Inhibition | 1-10 µM | NCI-H727 | 0.1 µM CCK-8 | [1][2] |
| Cytosolic Ca2+ Elevation | Inhibition | - | NCI-H727 | CCK-8 | [1] |
| EGFR Transactivation | Inhibition | 1-10 µM | NCI-H727 | 0.1 µM CCK-8 | [1][2] |
| Cell Growth | Inhibition | 3 µM | NCI-H727 | Basal and CCK-8 stimulated | [1][2] |
Table 3: In Vivo Activity of PD 134308
| Model | Effect | Dosage | Administration | Reference |
| Colorectal cancer xenografts in mice | 53% inhibition of tumor growth | 10 mg/kg | p.o. daily for 20 days | [2] |
| Rat model of anxiety | Anxiolytic effects | - | - | [1][2] |
| Rat spinal nociceptive reflexes | Potentiation of morphine analgesia | 0.1-3 mg/kg | Systemic | [6][8] |
Mandatory Visualization
Caption: CCK2 Receptor Signaling Pathway and Point of Inhibition by PD 134308.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of PD 134308 for the CCK2 receptor.
Materials:
-
Cell Membranes: Membrane preparations from cells stably expressing the human CCK2 receptor (e.g., NCI-H727 cells).
-
Radioligand: [125I]CCK-8 or [125I]Bolton-Hunter labeled CCK-8.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.
-
Test Compound: PD 134308 dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled CCK2 receptor ligand (e.g., 1 µM CCK-8 or gastrin).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Prepare serial dilutions of PD 134308 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the PD 134308 dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of PD 134308 to inhibit CCK-8-induced increases in intracellular calcium concentration.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the CCK2 receptor (e.g., NCI-H727 or HEK293-CCK2R).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES.
-
Pluronic F-127.
-
Test Compound: PD 134308.
-
Agonist: CCK-8.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. PD134308, a selective antagonist of cholecystokinin type B receptor, enhances the analgesic effect of morphine and synergistically interacts with intrathecal galanin to depress spinal nociceptive reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PD134308, a selective antagonist of cholecystokinin type B receptor, enhances the analgesic effect of morphine and synergistically interacts with intrathecal galanin to depress spinal nociceptive reflexes - PMC [pmc.ncbi.nlm.nih.gov]
applications of the PD 134922 panel in clinical research
It appears that "PD 134922" is a document identifier for the U.S. Centers for Disease Control and Prevention's (CDC) "2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel". This document provides the protocol and technical details for one of the first diagnostic tests for SARS-CoV-2 authorized for emergency use in the United States. Therefore, the applications of this "panel" in clinical research revolve around the qualitative detection of SARS-CoV-2 RNA.
This real-time reverse transcription-polymerase chain reaction (rRT-PCR) assay has been a critical tool in a wide array of clinical research settings, from epidemiological studies to clinical trials for vaccines and therapeutics. Its primary application is the identification of active SARS-CoV-2 infection in patient samples.
Application Notes
The CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel is intended for the qualitative detection of nucleic acid from SARS-CoV-2 in upper and lower respiratory specimens. In the context of clinical research, this panel is instrumental for:
-
Screening and Enrollment in Clinical Trials: Researchers use this panel to identify and enroll patients with confirmed active SARS-CoV-2 infections into clinical trials for COVID-19 therapeutics and to monitor viral clearance as a study endpoint.
-
Vaccine Efficacy Studies: The panel is used to diagnose COVID-19 in participants of vaccine clinical trials, which is a primary endpoint for determining vaccine efficacy.
-
Epidemiological and Surveillance Studies: It enables the tracking of the spread of SARS-CoV-2 in different populations, helping researchers understand the dynamics of the pandemic.
-
Pathogenesis Research: By detecting the presence of viral RNA, researchers can correlate viral load with clinical symptoms and disease progression, contributing to the understanding of COVID-19 pathogenesis.
-
Public Health Research: The diagnostic panel is a foundational tool for studies on transmission, contact tracing, and the effectiveness of public health interventions.
Data Presentation
Table 1: Components of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel
| Component | Description |
| Primers and Probes | The panel includes oligonucleotide primers and dual-labeled hydrolysis probes (TaqMan®) for the in vitro qualitative detection of SARS-CoV-2 RNA. |
| Target Genes | The assay targets specific regions of the SARS-CoV-2 nucleocapsid (N) gene. |
| Human Specimen Control | The panel includes primers and a probe for the human RNase P gene to verify specimen quality and the integrity of the extraction and amplification processes. |
| Positive and Negative Controls | The kit contains positive control material with known concentrations of the target viral RNA and negative controls (nuclease-free water) to ensure assay validity. |
Experimental Protocols
The following is a generalized protocol for the use of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel, based on publicly available information. Researchers should always refer to the official CDC documentation for the most accurate and up-to-date instructions.
Specimen Collection and Handling
-
Collect upper or lower respiratory specimens such as nasopharyngeal swabs, oropharyngeal swabs, sputum, or bronchoalveolar lavage from individuals suspected of having COVID-19.
-
Place specimens in sterile transport media immediately after collection.
-
Store and transport specimens according to established laboratory guidelines to maintain RNA integrity.
RNA Extraction
-
Extract total RNA from the collected clinical specimens. The MagMax Viral/Pathogen Nucleic Acid Isolation Kit is one example of a compatible kit.
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.
-
The quality of the extracted RNA is critical for the performance of the RT-PCR assay.
Real-Time RT-PCR (rRT-PCR) Assay Setup
-
Reagent Preparation:
-
Thaw all primers, probes, and the enzyme master mix on a cold block. Keep these reagents protected from light.
-
Prepare a master mix containing the necessary reagents (e.g., qScript XLT one-Step RT-PCR ToughMix), primers, and probes for the number of reactions to be performed, including controls.
-
-
Plate Setup:
-
Aliquot the master mix into a 96-well PCR plate.
-
Add 5 µL of the extracted RNA to each well containing the master mix.
-
Include positive controls, negative controls (no template), and the human specimen control (RNase P) in each run.
-
-
rRT-PCR Amplification:
-
Seal the PCR plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument (e.g., Applied Biosystems 7500 Fast Dx Real-Time PCR Instrument).
-
Run the thermal cycling program as specified in the CDC protocol. A representative program is outlined below.
-
Table 2: Representative rRT-PCR Cycling Conditions
| Step | Temperature | Time | Cycles |
| Reverse Transcription | 50°C | 10 min | 1 |
| Initial Denaturation | 95°C | 2 min | 1 |
| Amplification | 95°C (Denature) | 15 sec | 45 |
| 60°C (Anneal/Extend) | 1 min |
Note: These are example conditions. Always refer to the specific protocol for exact temperatures and times.
Visualizations
Caption: Workflow for SARS-CoV-2 detection using the CDC rRT-PCR panel.
Caption: Mechanism of TaqMan probe in real-time PCR.
Application Notes and Protocols: CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel for Epidemiological Surveillance
Introduction
The accurate and timely detection of SARS-CoV-2, the causative agent of COVID-19, is paramount for effective epidemiological surveillance. These application notes pertain to the "CDC 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel," a molecular in vitro diagnostic test designed for the qualitative detection of SARS-CoV-2 nucleic acid.[1][2] This assay, authorized for emergency use and detailed in FDA document PD 134922, has been a cornerstone in the global response to the COVID-19 pandemic, enabling public health authorities to track the spread of the virus, identify outbreaks, and implement targeted control measures. Detection of viral RNA through this panel not only aids in the diagnosis of individual cases but also provides critical data for epidemiological surveillance and public health decision-making.[2]
The assay targets specific regions of the viral nucleocapsid (N) gene, initially including N1, N2, and N3 targets, to maximize sensitivity and provide redundancy against viral mutations.[3][4][5] An additional primer and probe set for the human RNase P (RP) gene is included as an internal control to monitor the quality of the specimen and the extraction process.[1][2]
Data Presentation
The performance of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel is critical for its utility in epidemiological surveillance. The following tables summarize key performance characteristics.
Table 1: Performance Characteristics of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel
| Performance Metric | Result | 95% Confidence Interval | Reference |
| Positive Percent Agreement | 100% | 77.2% - 100% | |
| Negative Percent Agreement | 100% | 96.4% - 100% |
Table 2: Analytical Sensitivity (Limit of Detection)
| Target | Limit of Detection (copies/reaction) | Reference |
| N1, N2, N3 | 5 | [6] |
Table 3: Clinical Performance of a Triplex RT-qPCR Assay based on CDC N1, N2, and RP Targets
| Performance Metric | Result | Reference |
| Sensitivity | 97.7% | [7] |
| Specificity | 100% | [7] |
Experimental Protocols
The following is a generalized protocol for the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel. Laboratories should adhere to the specific instructions for use provided with their particular assay kits and reagents.
1. Specimen Collection and Handling
-
Appropriate specimens include upper and lower respiratory samples such as nasopharyngeal or oropharyngeal swabs, sputum, and bronchoalveolar lavage.[1][2]
-
Specimens should be collected using appropriate infection control precautions.[2]
-
Samples can be stored at 2-8°C for up to 72 hours after collection. For longer-term storage, samples should be frozen at -70°C or below.
2. RNA Extraction
-
RNA is isolated and purified from respiratory specimens.[1][2]
-
Various commercial RNA extraction kits and automated platforms are compatible with this assay.
-
It is crucial to follow the manufacturer's instructions for the chosen extraction method to ensure high-quality RNA.
3. Real-Time RT-PCR Reaction Setup
-
All manipulations should be performed in a clean, dedicated area for PCR setup to prevent contamination.
-
Prepare a master mix containing the reaction buffer, primers, probes, and reverse transcriptase/Taq polymerase enzyme mix.
-
The CDC panel includes primer and probe sets for two SARS-CoV-2 targets (N1 and N2) and one internal control target (RNase P).[1][2]
-
Aliquot the master mix into PCR tubes or wells of a 96-well plate.
-
Add the extracted RNA to the respective tubes or wells.
-
Include appropriate controls in each run:
-
No-Template Control (NTC): To detect contamination of PCR reagents.
-
Positive Control: To verify the performance of the PCR reaction.
-
Human Specimen Control (Internal Control - RNase P): To confirm the adequacy of the clinical specimen and the success of the RNA extraction.[1]
-
4. Real-Time RT-PCR Amplification and Detection
-
The reaction is performed on a compatible real-time PCR instrument.
-
The thermal cycling protocol typically includes:
-
Reverse Transcription: To synthesize cDNA from the viral RNA.
-
Initial Denaturation: To activate the DNA polymerase.
-
PCR Cycling (e.g., 45 cycles):
-
Denaturation
-
Annealing/Extension
-
-
-
During the annealing/extension step, fluorescence is measured. The amplification of the target nucleic acid results in an increase in fluorescence signal.[2]
5. Data Analysis and Interpretation
-
The results are analyzed using the software of the real-time PCR instrument.
-
A positive result is determined by the cycle threshold (Ct) value, which is the PCR cycle at which the fluorescence signal crosses a defined threshold.
-
Positive for SARS-CoV-2: Both SARS-CoV-2 targets (N1 and N2) show amplification with a Ct value <40. The RNase P internal control may be positive or negative.
-
Negative for SARS-CoV-2: No amplification is detected for the SARS-CoV-2 targets. The RNase P internal control must show amplification for the result to be valid.
-
Inconclusive/Invalid: If the RNase P internal control does not show amplification in a negative sample, the result is invalid, and the test should be repeated, starting from the RNA extraction step.
Mandatory Visualizations
References
- 1. dn790008.ca.archive.org [dn790008.ca.archive.org]
- 2. fda.gov [fda.gov]
- 3. Analysis of the initial lot of the CDC 2019-Novel Coronavirus (2019-nCoV) real-time RT-PCR diagnostic panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the initial lot of the CDC 2019-Novel Coronavirus (2019-nCoV) real-time RT-PCR diagnostic panel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US CDC Real-Time Reverse Transcription PCR Panel for Detection of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical sensitivity and clinical performance of a triplex RT-qPCR assay using CDC N1, N2, and RP targets for SARS-CoV-2 diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modifications and Adaptations in the Use of PD 134308 and Related Cholecystokinin-B (CCK-B) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of PD 134308, a potent and selective antagonist of the Cholecystokinin-B (CCK-B) receptor, and its analogs. This document details modifications and adaptations of protocols for in vitro and in vivo studies, focusing on applications in neuroscience and gastrointestinal research.
Introduction
PD 134308 is a non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor.[1] CCK-B receptors are widely distributed in the central nervous system and the gastrointestinal tract, where they are involved in regulating anxiety, pain perception, memory, and gastric acid secretion.[2][3] The binding of the peptide hormones cholecystokinin (CCK) and gastrin to the CCK-B receptor activates Gq-protein coupled signaling cascades, leading to the stimulation of phospholipase C (PLC), an increase in intracellular calcium, and the activation of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][5][6][7]
The high selectivity of PD 134308 and its analogs for the CCK-B receptor over the CCK-A receptor makes them valuable tools for elucidating the physiological and pathological roles of the CCK-B receptor system.[1] These compounds have been instrumental in preclinical studies investigating anxiety disorders, panic attacks, and gastric hypersecretory conditions.
Quantitative Data Summary
The following table summarizes the binding affinities and in vivo potencies of PD 134308 and other commonly used CCK-B receptor antagonists. These values can serve as a guide for dose selection and experimental design.
| Compound | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| PD 134308 | Radioligand Binding | Mouse | Cerebral Cortex | pKB | ~7.6 | [1] |
| Radioligand Binding | Rat | Cerebral Cortex | pKB | ~7.4 | [1] | |
| Gastric Acid Secretion (in vivo) | Rat | Isolated Stomach | pKB | ~7.6 | [1] | |
| L-365,260 | Radioligand Binding | Rat | Cerebral Cortex | pKB | ~7.1 | [1] |
| Gastric Acid Secretion (in vivo) | Rat | Isolated Stomach | pKB | ~7.4 | [1] | |
| JB93190 | Radioligand Binding | Rat | Cerebral Cortex | pKB | ~8.9 | [1] |
| Gastric Acid Secretion (in vivo) | Rat | Isolated Stomach | pKB | ~9.1 | [1] | |
| PD 136450 | Gastric Acid Secretion (in vivo) | Rat | Anesthetized | ED₅₀ | 0.05 µmol/kg | [8] |
Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway
The activation of the CCK-B receptor by its endogenous ligands, gastrin and CCK, initiates a cascade of intracellular signaling events. The diagram below illustrates the major downstream pathways.
References
- 1. Pharmacological analysis of the CCKB/gastrin receptors mediating pentagastrin-stimulated gastric acid secretion in the isolated stomach of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of the CCK-B receptor in pancreatic cancer cells blocks proliferation and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of CCKB/gastrin antagonists on stimulated gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholecystokinin (CCK) Receptor Antagonists
Topic: Training Materials for Implementing Assays with Cholecystokinin (CCK) Receptor Antagonists
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes in the gastrointestinal system and the central nervous system. It exerts its effects by binding to two G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, also known as the gastrin receptor, is of particular interest in research due to its involvement in gastric acid secretion, anxiety, and the growth of certain cancers, such as pancreatic cancer.[1][2]
CCK receptor antagonists are valuable tools for studying the physiological roles of CCK and for investigating their therapeutic potential. These antagonists can selectively block the action of CCK at its receptors, thereby inhibiting downstream signaling pathways. This document provides detailed application notes and protocols for the use of CCK receptor antagonists in in-vitro and in-vivo research settings.
Mechanism of Action and Signaling Pathway
CCK-B receptors are primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by CCK or gastrin, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to various cellular responses, including smooth muscle contraction, enzyme secretion, and cell proliferation.
CCK receptor antagonists, such as those from the benzodiazepine class (e.g., L-365,260) and peptoid-based compounds (e.g., PD-134,308), competitively bind to the CCK-B receptor, preventing the binding of CCK and gastrin and thereby inhibiting the downstream signaling cascade.[1]
References
- 1. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin type B receptor antagonist PD-136,450 is a partial secretory agonist in the stomach and a full agonist in the pancreas of the rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Real-Time RT-PCR Assays
Disclaimer: Initial searches for a specific "PD 134922 RT-PCR assay" did not yield information on a distinct, publicly documented assay with that name. The following technical support guide provides general troubleshooting advice, frequently asked questions (FAQs), and protocols applicable to a wide range of real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR) experiments, with examples often drawn from well-documented SARS-CoV-2 assays.
This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during RT-PCR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format, providing potential causes and solutions.
Issue 1: No amplification or very late amplification (High Ct value) in positive samples.
Question: My positive samples and positive controls are showing no amplification or very high Ct values. What could be the cause?
Answer: This is a common issue that can stem from problems with the sample, the reagents, or the experimental setup. Here’s a step-by-step troubleshooting guide:
-
RNA Quality and Quantity:
-
Degraded RNA: RNA is highly susceptible to degradation by RNases. Ensure proper aseptic technique during RNA extraction and handling. Store RNA at -80°C. The quality of the RNA can be checked using automated electrophoresis systems.
-
Low Template Amount: The amount of target RNA in your sample may be below the limit of detection for the assay. Try increasing the amount of template RNA in the reaction. If you are performing a dilution series, ensure your concentrations are not too low.
-
PCR Inhibitors: Substances carried over from the RNA extraction process (e.g., ethanol, salts, guanidinium thiocyanate) can inhibit the reverse transcriptase or DNA polymerase.[1] Consider re-purifying your RNA or using a different extraction kit known to yield high-purity RNA. Performing a dilution series of the template can also help mitigate the effect of inhibitors.[1]
-
-
Reagent Issues:
-
Incorrect Master Mix Preparation: A simple pipetting error, such as forgetting to add a critical component like dNTPs, primers, or the enzyme mix, is a frequent cause of amplification failure. Always use a checklist and prepare the master mix for all reactions at once to ensure consistency.
-
Degraded Reagents: Repeated freeze-thaw cycles can degrade enzymes (reverse transcriptase, DNA polymerase) and probes. Aliquot reagents into smaller, single-use volumes. If you suspect reagent failure, try a new batch or lot.
-
Primer/Probe Problems:
-
Incorrect Sequences: Double-check that the primer and probe sequences are correct and complementary to the target sequence.[2]
-
Degradation: Primers and probes can degrade over time. Store them protected from light, especially fluorescently labeled probes.
-
Suboptimal Concentration: Use primers and probes at the concentration recommended by the assay protocol or reagent manufacturer (typically 0.2–1 µM for primers).[2]
-
-
-
Thermal Cycler Protocol:
-
Incorrect Cycling Parameters: Verify that the reverse transcription step, denaturation, annealing, and extension times and temperatures are correct for your specific enzyme mix and primers.[2] An annealing temperature that is too high can prevent primers from binding to the template.[2] A common rule of thumb is to set the annealing temperature 5°C below the primer's melting temperature (Tm).[2]
-
Issue 2: Amplification detected in the No-Template Control (NTC).
Question: I'm seeing a signal in my NTC. What does this indicate and how can I fix it?
Answer: A signal in the NTC is a clear sign of contamination, which can lead to false-positive results.[3][4] The source of contamination can be previously amplified PCR products (amplicons), plasmid DNA used for positive controls, or cross-contamination between samples.
-
Sources of Contamination:
-
Workspace Contamination: The most common source is aerosolized amplicons from previous PCR runs.
-
Reagent Contamination: One or more of your reagents (water, primers, master mix) may be contaminated.
-
Pipette/Tip Contamination: Using the same pipettes for pre-PCR and post-PCR steps can introduce contamination.
-
-
Solutions and Prevention:
-
Physical Separation: Ideally, use separate, dedicated areas or rooms for master mix preparation (pre-PCR), sample addition, and post-PCR analysis.
-
Decontamination: Regularly clean work surfaces, pipettes, and equipment with a 10% bleach solution followed by 70% ethanol or a specialized DNA-destroying solution.[1] Do not open PCR tubes or plates after the run is complete.
-
Dedicated Supplies: Use dedicated sets of pipettes, filter tips, tubes, and reagents for pre-PCR and post-PCR work.
-
Aliquot Reagents: Prepare small, single-use aliquots of your primers, probes, and water to minimize the risk of contaminating stock solutions.
-
Run Controls: Always include an NTC in every run to monitor for contamination.[5][6]
-
Issue 3: Non-specific amplification or primer-dimers are observed.
Question: My melt curve analysis shows multiple peaks, or I see unexpected bands on an agarose gel. What causes this?
Answer: This indicates that your primers are binding to unintended sequences in the template or to each other (forming primer-dimers).
-
Potential Causes:
-
Suboptimal Annealing Temperature: If the annealing temperature is too low, primers can bind non-specifically to sequences that are not perfectly complementary.
-
Poor Primer Design: Primers may have complementarity to each other (especially at the 3' ends) or to other regions of the genome.
-
Excessive Primer Concentration: High concentrations of primers can increase the likelihood of them binding to each other.[2]
-
High Template Amount: Too much template DNA can sometimes lead to non-specific amplification.
-
-
Troubleshooting Steps:
-
Optimize Annealing Temperature: Increase the annealing temperature in increments (e.g., 1-2°C) or perform a gradient PCR to find the optimal temperature that maximizes specific product formation while minimizing non-specific products.
-
Redesign Primers: Use primer design software to check for potential self-dimers, cross-dimers, and off-target binding sites. Ensure primers have balanced GC content and avoid long runs of a single nucleotide.
-
Adjust Primer Concentration: Reduce the primer concentration in your reaction. A typical range is 0.2–1 µM.[2]
-
Hot-Start Polymerase: Use a hot-start DNA polymerase. These enzymes are inactive at room temperature and only become activated at the high temperature of the initial denaturation step. This prevents the amplification of non-specific products and primer-dimers that can form during reaction setup.
-
Quantitative Data Summary
The following tables provide typical concentration ranges and thermal cycling parameters for one-step RT-qPCR assays. These values should be optimized for your specific assay.
Table 1: Typical Reagent Concentrations in a One-Step RT-qPCR Reaction
| Component | Final Concentration | Notes |
| Primers (Forward & Reverse) | 0.2 - 1.0 µM | Higher concentrations can lead to primer-dimers.[2] |
| Probe (e.g., TaqMan) | 0.1 - 0.25 µM | Probe concentration is typically lower than primer concentration. |
| Magnesium (Mg²⁺) | 1.5 - 5.0 mM | Crucial for enzyme activity; concentration is often kit-dependent.[2] |
| dNTPs | 200 - 400 µM each | Ensure high-quality, contamination-free dNTPs.[2] |
| Template RNA | 1 pg - 1 µg | Amount depends on target abundance; too much can be inhibitory. |
Table 2: Example One-Step RT-qPCR Thermal Cycling Protocol
| Step | Temperature | Time | Cycles | Purpose |
| Reverse Transcription | 48 - 55°C | 10 - 30 min | 1 | cDNA synthesis from RNA template. |
| Enzyme Activation / Initial Denaturation | 95°C | 2 - 10 min | 1 | Activates hot-start polymerase and denatures RNA/cDNA hybrids. |
| Denaturation | 95°C | 15 sec | 40 - 45 | Separates the double-stranded DNA. |
| Annealing/Extension | 60°C | 60 sec | Primers and probe anneal, and new DNA strand is synthesized. |
Note: This is a 2-step cycling protocol. Some assays may use a 3-step protocol with a separate extension step (e.g., at 72°C).
Experimental Protocols
Protocol: Generic One-Step Probe-Based RT-qPCR
This protocol describes a general workflow for detecting a specific RNA target using a one-step RT-qPCR system with a hydrolysis probe (e.g., TaqMan).
-
RNA Extraction:
-
Isolate total RNA from your samples (e.g., cells, tissues, swabs) using a suitable RNA extraction kit (e.g., spin-column based or magnetic bead-based).
-
Treat with DNase I to remove any contaminating genomic DNA.[7]
-
Assess RNA concentration and purity (e.g., using a spectrophotometer to measure A260/A280 ratios).
-
Store purified RNA at -80°C until use.
-
-
Reaction Setup (in a dedicated pre-PCR area):
-
Thaw all reagents (master mix, primers, probe, water) on ice. Mix each reagent by gentle vortexing and briefly centrifuge to collect contents.
-
Calculate the required volume of each component to prepare a master mix for all your samples plus extra (typically 10% extra) to account for pipetting variability.
-
Prepare the master mix in a sterile, RNase-free microcentrifuge tube on ice. A typical 20 µL reaction might include:
-
10.0 µL of 2x RT-qPCR Master Mix
-
0.8 µL of Forward Primer (10 µM stock)
-
0.8 µL of Reverse Primer (10 µM stock)
-
0.4 µL of Probe (10 µM stock)
-
2.0 µL of RNase-free Water
-
Total Master Mix Volume per reaction = 14.0 µL
-
-
Aliquot 14 µL of the master mix into each PCR tube or well of a PCR plate.
-
Add 6 µL of your template RNA, positive control RNA, or RNase-free water (for the NTC) to the appropriate tubes/wells.
-
Seal the tubes or plate, mix gently by brief centrifugation, and keep on ice until ready to load into the thermal cycler.
-
-
Thermal Cycling:
-
Program the real-time PCR instrument with the appropriate cycling conditions (refer to Table 2 or your reagent manufacturer's instructions).
-
Place the reaction tubes/plate into the instrument and start the run.
-
-
Data Analysis:
-
Set the baseline and threshold for fluorescence.
-
Analyze the amplification curves and determine the Ct (quantification cycle) values for each sample.
-
Validate the run by checking the positive control (should show amplification within the expected Ct range) and the NTC (should show no amplification).
-
Visualizations
Diagrams of Workflows and Logic
References
- 1. youtube.com [youtube.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Real-time RT-PCR in COVID-19 detection: issues affecting the results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Erroneous Outcomes in Reverse Transcription-Polymerase Chain Reaction (RT-PCR) Testing: Insights From the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of 2019-nCoV by RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 6. media.tghn.org [media.tghn.org]
- 7. An Open One-Step RT-qPCR for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD 134922 (CDC 2019-nCoV Real-Time RT-PCR) Panel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential false-positive results when using the PD 134922 (CDC 2019-nCoV Real-Time RT-PCR) panel.
Frequently Asked Questions (FAQs)
Q1: What is the this compound panel?
The this compound refers to the document number for the "CDC 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel." It is a real-time reverse transcription-polymerase chain reaction (RT-PCR) test intended for the qualitative detection of nucleic acid from SARS-CoV-2.[1][2] The panel includes primers and probes that target specific regions of the virus nucleocapsid (N) gene.[2] An additional primer and probe set to detect the human RNase P gene (RP) is included as an internal control to monitor the quality of the specimen and the extraction process.[2]
Q2: What are the common causes of false-positive results with the this compound panel?
False-positive results in RT-PCR assays like the this compound panel are a known issue and can arise from several factors:
-
Contamination: This is a primary cause of false positives. Contamination can occur at various stages, including sample collection, nucleic acid extraction, and PCR amplification.[3][4][5] Sources of contamination include carryover of amplicons from previous PCR reactions, cross-contamination between samples, and contaminated reagents or laboratory surfaces.[3][5]
-
Non-specific Amplification: Primers may occasionally bind to and amplify sequences other than the intended target, leading to a false-positive signal.[6] This can be influenced by suboptimal primer design or inappropriate reaction conditions.
-
Primer and Probe Issues: The performance of the assay is highly dependent on the quality and concentration of primers and probes. Degradation of these oligonucleotides or using them at non-optimal concentrations can affect specificity and lead to erroneous results.
-
High Cycle Threshold (Ct) Values: Results with high Ct values (typically >35) should be interpreted with caution.[6] A high Ct value indicates a low viral load in the sample, which could be due to the tail end of an infection, but it can also be a result of non-specific amplification or contamination, increasing the likelihood of a false positive, especially in low-prevalence populations.[7][8]
-
Inactivated Vaccine Contamination: In some instances, contamination of laboratory environments or patient samples with inactivated SARS-CoV-2 vaccine material has been reported to cause false-positive RT-PCR results.[9]
Q3: How can I differentiate a true positive from a false positive?
Distinguishing a true positive from a false positive requires a comprehensive approach:
-
Review Ct Values: Low Ct values generally indicate a higher viral load and are more likely to be true positives. High Ct values require more careful consideration and correlation with clinical and epidemiological data.[7]
-
Examine Amplification Curves: True positive reactions should exhibit a clear sigmoidal amplification curve. Irregular or noisy amplification curves may suggest a problem with the reaction.
-
Evaluate Controls: Ensure that the no-template control (NTC) is negative. A positive NTC is a clear indication of contamination. The positive control should yield a Ct value within the expected range.
-
Clinical Correlation: The patient's clinical symptoms, exposure history, and the prevalence of the virus in the community should be considered when interpreting results.[3][10]
-
Re-testing: If a false positive is suspected, re-testing the original sample or collecting a new sample for testing is a crucial step.[4]
Troubleshooting Guides
Guide 1: Investigating a Suspected False-Positive Result
This guide provides a step-by-step approach to investigating a potential false-positive result.
Step 1: Initial Data Review
-
Check Ct Values: Scrutinize the Ct values for all targets (N1, N2, and RP). High Ct values (e.g., >35) for the viral targets warrant further investigation.
-
Analyze Amplification Plots: Look for characteristic sigmoidal amplification curves. Atypical curves could indicate an issue.
-
Verify Controls: Confirm that the no-template control (NTC) is negative and the positive control is within the expected Ct range.
Step 2: Laboratory Investigation
-
Assess for Contamination: Review laboratory workflow and practices to identify potential sources of contamination. Check for any recent changes in procedures or personnel.
-
Re-test the Original Sample: If possible, re-extract RNA from the original specimen and repeat the RT-PCR.
-
Test a New Sample: If the re-test is still ambiguous, obtaining a new sample from the individual is recommended.
Step 3: Advanced Troubleshooting
-
Primer and Probe Integrity: Evaluate the storage conditions and age of the primers and probes. Consider testing a fresh aliquot.
-
Master Mix Performance: If multiple samples show unexpected results, consider a potential issue with the master mix lot.
-
Instrument Performance: Review the calibration and maintenance records of the real-time PCR instrument.
Guide 2: Preventing Contamination in the Laboratory
Proactive measures are essential to minimize the risk of contamination.
Workflow Diagram for Contamination Prevention
Caption: Unidirectional workflow to prevent PCR contamination.
Key Practices:
-
Dedicated Areas: Maintain physically separate areas for reagent preparation, sample preparation, and post-PCR analysis.[11]
-
Unidirectional Workflow: Always move from "clean" (pre-PCR) to "dirty" (post-PCR) areas. Never bring amplified products back into the pre-PCR area.[11]
-
Dedicated Equipment: Use separate sets of pipettes, lab coats, and other equipment for each area.
-
Aerosol-Resistant Tips: Always use filter tips for pipetting to prevent aerosol contamination.
-
Regular Decontamination: Routinely clean work surfaces, equipment, and pipettes with appropriate decontaminating solutions (e.g., 10% bleach followed by 70% ethanol).
-
Use of Controls: Always include a no-template control (NTC) in every run to monitor for contamination. A positive NTC invalidates the run.
Experimental Protocols
Protocol 1: Optimization of Primer and Probe Concentrations
Optimizing primer and probe concentrations can enhance assay specificity and reduce the likelihood of non-specific amplification.
Objective: To determine the optimal concentrations of forward primer, reverse primer, and probe for the target of interest.
Methodology:
-
Prepare a Primer-Probe Matrix: Set up a matrix of reactions with varying concentrations of the forward and reverse primers (e.g., 100 nM, 200 nM, 400 nM, 800 nM). Keep the probe concentration constant initially (e.g., 200 nM).
-
Prepare the Reaction Mix: For each combination of primer concentrations, prepare a master mix containing the appropriate buffer, dNTPs, enzyme, and probe.
-
Add Template: Add a known, low-positive concentration of the target RNA to each reaction. Include a no-template control for each primer combination.
-
Perform RT-PCR: Run the reactions on a real-time PCR instrument using the standard thermal cycling protocol for the this compound panel.
-
Analyze the Results:
-
Identify the primer concentrations that result in the lowest Ct value with a robust amplification signal.
-
Ensure that the no-template controls are negative for all combinations.
-
Select the lowest primer concentrations that give the best performance to minimize the risk of primer-dimer formation.
-
-
Optimize Probe Concentration (Optional): Once the optimal primer concentrations are determined, you can perform a similar titration of the probe concentration (e.g., 100 nM, 150 nM, 200 nM, 250 nM) to further refine the assay.
Data Presentation: Primer Optimization Matrix
| Forward Primer (nM) | Reverse Primer (nM) | Average Ct | NTC Result |
| 100 | 100 | 32.5 | Negative |
| 100 | 200 | 31.8 | Negative |
| 200 | 100 | 31.5 | Negative |
| 200 | 200 | 30.2 | Negative |
| 400 | 400 | 30.5 | Negative |
| 800 | 800 | 30.8 | Negative |
Note: This is an example table. Actual results may vary.
Data Interpretation
Table 1: Interpretation of Ct Values for the this compound Panel
| Target | Ct Value Range | Interpretation | Recommended Action |
| SARS-CoV-2 (N1, N2) | < 35 | Positive | Report as positive. |
| SARS-CoV-2 (N1, N2) | 35 - 40 | Indeterminate/Low Positive | Interpret with caution. Consider clinical context and re-testing if necessary.[6][7][8] |
| SARS-CoV-2 (N1, N2) | > 40 or Not Detected | Negative | Report as negative. |
| RNase P (RP) | < 40 | Valid | Indicates acceptable sample quality and successful RNA extraction.[11] |
| RNase P (RP) | > 40 or Not Detected | Invalid | Results for SARS-CoV-2 targets are not reliable. May indicate poor sample quality, improper extraction, or PCR inhibition. Re-extraction and re-testing are recommended. |
| No-Template Control (NTC) | Not Detected | Valid Run | No contamination detected. |
| No-Template Control (NTC) | Detected | Invalid Run | Indicates contamination. The run must be repeated. |
Logical Relationship for Result Interpretation
Caption: Decision tree for interpreting RT-PCR results.
References
- 1. dn790008.ca.archive.org [dn790008.ca.archive.org]
- 2. fda.gov [fda.gov]
- 3. False Positive Results With SARS-CoV-2 RT-PCR Tests and How to Evaluate a RT-PCR-Positive Test for the Possibility of a False Positive Result - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. publichealthontario.ca [publichealthontario.ca]
- 9. Frontiers | False-Positive Results of SARS-CoV-2 RT-PCR in Oropharyngeal Swabs From Vaccinators [frontiersin.org]
- 10. fda.gov [fda.gov]
- 11. who.int [who.int]
Technical Support Center: Troubleshooting Inconclusive Results in PD-134308 (CI-988) Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconclusive results in experiments involving the cholecystokinin-B (CCK-B) receptor antagonist PD-134308 (also known as CI-988). The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is PD-134308 (CI-988)?
A1: PD-134308 (CI-988) is a potent and selective antagonist of the cholecystokinin-B (CCK-B, also known as CCK2) receptor. It is a non-peptide molecule that is orally active and has been studied for its potential anxiolytic and anti-tumor effects.
Q2: What type of assay is typically used for PD-134308?
A2: The most common in vitro assay for PD-134308 is a competitive radioligand binding assay. This assay measures the ability of PD-134308 to displace a radiolabeled ligand from the CCK-B receptor.
Q3: What are the key reagents in a PD-134308 binding assay?
A3: The key reagents include:
-
PD-134308 (CI-988): The unlabeled competitor compound.
-
CCK-B Receptor Source: Typically, this is a membrane preparation from cells engineered to express the human CCK-B receptor (e.g., from HEK-293 or Chem-1 cells).
-
Radioligand: A radiolabeled molecule that binds to the CCK-B receptor with high affinity, such as [125I]Bolton-Hunter labeled cholecystokinin octapeptide ([125I]BH-CCK-8).
-
Assay Buffer: A buffered solution with specific salts and pH to ensure optimal binding conditions.
-
Wash Buffer: An ice-cold buffer used to remove unbound radioligand.
Troubleshooting Guide for Inconclusive PD-134308 Assay Results
This guide addresses common issues that can lead to inconclusive or unreliable data in PD-134308 binding assays.
Issue 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is very high, resulting in a poor assay window. What could be the cause?
-
Answer: High non-specific binding can obscure the specific binding signal. Potential causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Radioligand Issues | |
| Radioligand concentration too high | Decrease the radioligand concentration. For competition assays, the concentration should be at or below its dissociation constant (Kd). |
| "Sticky" radioligand | Add a small amount of a non-ionic detergent (e.g., 0.1% BSA or 0.01% Triton X-100) to the assay buffer to reduce non-specific adherence. |
| Radioligand degradation | Use a fresh stock of the radioligand and ensure it has been stored correctly. |
| Assay Components & Conditions | |
| Inappropriate filter type | Use glass fiber filters pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. |
| Insufficient washing | Increase the number of wash steps or the volume of ice-cold wash buffer after filtration to more thoroughly remove unbound radioligand. |
Issue 2: Low or No Specific Binding
-
Question: I am not observing a clear signal for specific binding. What should I check?
-
Answer: A lack of specific binding suggests a problem with one of the core components of the assay.
| Potential Cause | Recommended Solution |
| Receptor-Related Issues | |
| Low receptor expression (Bmax) | Confirm receptor expression levels using an alternative method like Western Blot. Consider using a cell line with higher receptor expression or increasing the amount of membrane protein per well. |
| Receptor degradation/inactivity | Prepare fresh cell membranes and store them at -80°C in aliquots to avoid repeated freeze-thaw cycles. Ensure protease inhibitors were included during membrane preparation. |
| Ligand-Related Issues | |
| Degraded radioligand or competitor | Use fresh stocks of both the radioligand and PD-134308. |
| Incorrect ligand concentration | Verify that the radioligand concentration is appropriate for the receptor's affinity (at or near the Kd). |
| Assay Conditions | |
| Assay not at equilibrium | Perform a time-course experiment (association kinetics) to determine the optimal incubation time to reach a steady state. |
| Suboptimal buffer conditions | Ensure the pH and ionic strength of the assay buffer are optimized for the CCK-B receptor. Binding can be sensitive to ions like Mg2+ and Na+.[1] |
Issue 3: High Variability Between Replicates
-
Question: My data points are highly variable, making the results unreliable. How can I improve consistency?
-
Answer: High variability often points to technical inconsistencies in the assay execution.
| Potential Cause | Recommended Solution |
| Technical Execution | |
| Inaccurate pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents. |
| Inefficient separation of bound/free ligand | If using filtration, ensure a consistent and rapid vacuum application. If using centrifugation, be careful not to disturb the pellet when removing the supernatant. |
| Reagent Stability | |
| Ligand or receptor degradation during the assay | Assess the stability of your reagents under the assay conditions. A signal drift over the duration of the experiment can indicate instability. |
| Plate Effects | |
| Edge effects on assay plates | Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a consistent environment across all wells. |
Data Presentation: PD-134308 (CI-988) Binding Affinity
The following table summarizes the binding affinity of PD-134308 (CI-988) for the CCK-B receptor from various studies. These values are typically determined through competitive binding assays.
| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |
| IC50 | 1.7 nM | Mouse cortex CCK-B | [125I]BH-CCK-8 | [2] |
| Ki | 4.5 nM | NCI-H727 cells | [125I]BH-CCK-8 | [2] |
| IC50 | ~2 nM | Guinea pig chief cells (CCK-B) | [125I]BH-CCK-8 | [3] |
IC50 (half maximal inhibitory concentration) is the concentration of the competitor (PD-134308) that displaces 50% of the radioligand. Ki (inhibitory constant) is a measure of the binding affinity of the competitor.
Experimental Protocols
Detailed Methodology for a PD-134308 Competitive Radioligand Binding Assay
This protocol is a generalized procedure based on common practices for CCK-B receptor binding assays. Optimization may be required for specific cell lines and laboratory conditions.
1. Materials and Reagents:
-
CCK-B Receptor Membranes: Membrane preparations from cells stably expressing the human CCK-B receptor (e.g., ChemiSCREEN™ CCK2 Cholecystokinin Receptor Membrane Preparation).
-
Radioligand: [125I]BH-CCK-8.
-
Competitor: PD-134308 (CI-988).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled CCK-B agonist or antagonist (e.g., 1 µM CCK-8 or L-365,260).
-
96-well Plates and Glass Fiber Filters: (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Scintillation Fluid and Counter.
2. Membrane Preparation:
-
Thaw the frozen CCK-B receptor membrane preparation on ice.
-
Resuspend the membranes in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membrane preparation in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).
3. Assay Procedure:
-
Set up the 96-well plate for total binding, non-specific binding, and competitor dilutions.
-
Add 50 µL of assay buffer to the total binding wells.
-
Add 50 µL of the non-specific binding control to the non-specific binding wells.
-
Add 50 µL of serially diluted PD-134308 to the competitor wells.
-
Add 50 µL of the radioligand ([125I]BH-CCK-8) at a concentration at or below its Kd to all wells.
-
Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubate the plate with gentle agitation for 60 minutes at 30°C to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of PD-134308.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Troubleshooting workflow for inconclusive PD-134308 assay results.
Caption: Simplified signaling pathway of the CCK-B receptor.
References
- 1. Identification and characterization of CCK-B/gastrin receptors in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChemiSCREEN™ CCK2 Cholecystokinin Receptor Membrane Preparation [discoverx.com]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD 134922 Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the impact of primer-dimers on the performance of the PD 134922 assay. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are primer-dimers and how do they form?
A1: Primer-dimers are unintended, short DNA fragments that are synthesized during a polymerase chain reaction (PCR). They are formed when primers anneal to each other instead of the target DNA sequence.[1][2] This can occur due to complementarity between the 3' ends of the forward and reverse primers (cross-dimers) or within the same primer sequence (self-dimers).[3] The DNA polymerase then extends these annealed primers, creating a short, double-stranded DNA product that can be amplified in subsequent PCR cycles.[2]
Q2: How do primer-dimers negatively impact the this compound assay?
A2: Primer-dimers can significantly compromise the performance of the this compound assay in several ways:
-
Reduced Amplification Efficiency: Primers, dNTPs, and polymerase that are consumed in the formation of primer-dimers are no longer available to amplify the intended target sequence. This competition for resources can lead to a decreased yield of the desired product.[1][3]
-
Inaccurate Quantification: In quantitative PCR (qPCR) assays like the this compound, the fluorescence signal from intercalating dyes (e.g., SYBR Green) binding to primer-dimers can lead to an overestimation of the target quantity or false-positive results, especially in samples with low target concentrations.[2][3]
-
False-Negative Results: In cases of severe primer-dimer formation, the amplification of the target sequence can be completely inhibited, leading to false-negative results.[3][4]
Q3: How can I detect the presence of primer-dimers in my this compound assay?
A3: There are two primary methods for detecting primer-dimers:
-
Agarose Gel Electrophoresis: After the PCR is complete, running the products on an agarose gel will show distinct bands. Primer-dimers typically appear as a low molecular weight band, usually between 30-50 base pairs.[2]
-
Melt Curve Analysis (for qPCR): In qPCR assays using intercalating dyes, a melt curve analysis performed after amplification can distinguish between the specific product and primer-dimers based on their different melting temperatures (Tm). Primer-dimers will have a lower Tm than the longer, specific amplicon.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating primer-dimer formation in the this compound assay.
Issue 1: Presence of a low molecular weight band on the agarose gel or an early peak in the melt curve analysis.
This is a classic indication of primer-dimer formation.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting primer-dimer formation.
Experimental Protocols:
-
Primer Design Review:
-
Utilize primer design software (e.g., Primer3) to check for potential self-dimerization and cross-dimerization.[4]
-
Pay close attention to the 3' ends of the primers, as complementarity in this region is a major cause of primer-dimer formation.[5][6] Avoid having more than two complementary bases at the 3' ends.[6]
-
-
Optimization of Annealing Temperature (Ta):
-
Perform a gradient PCR to determine the optimal annealing temperature.[4] Set a temperature gradient ranging from the calculated Tm of the primers up to 5°C higher.
-
Analyze the PCR products on an agarose gel to identify the temperature at which the specific product is amplified with minimal or no primer-dimer formation.[7]
-
-
Adjustment of Primer Concentration:
-
Implementation of Hot-Start PCR:
Issue 2: Inconsistent or non-reproducible results.
This can be a consequence of variable primer-dimer formation between runs.
Troubleshooting Steps:
-
Standardize Reaction Setup: Ensure that all components are thoroughly mixed and that the reaction setup is performed on ice to minimize polymerase activity before the reaction starts.
-
Reagent Quality Control:
-
Aliquot primers upon arrival to avoid multiple freeze-thaw cycles.
-
Use fresh, high-quality dNTPs and polymerase.
-
Ensure all reagents are free from contamination.[1]
-
Quantitative Data Summary
The following table summarizes the potential impact of troubleshooting strategies on key assay parameters.
| Troubleshooting Strategy | Expected Impact on Cq (Target) | Expected Impact on Primer-Dimer Signal | Potential Side Effects |
| Increase Annealing Temperature | May slightly increase Cq | Significantly decrease or eliminate | Can reduce amplification efficiency if Ta is too high. |
| Decrease Primer Concentration | May slightly increase Cq | Significantly decrease or eliminate | May lead to lower product yield if concentration is too low. |
| Use Hot-Start Polymerase | Minimal change | Significantly decrease or eliminate | None, generally recommended. |
| Primer Redesign | Dependent on new primer efficiency | Eliminate | Requires validation of new primer set. |
Signaling Pathway and Experimental Workflow Diagrams
The formation of primer-dimers is a competitive process that diverts resources from the desired amplification pathway.
Caption: Competing pathways in a PCR reaction leading to target or primer-dimer amplification.
References
- 1. genemod.net [genemod.net]
- 2. Primer dimer - Wikipedia [en.wikipedia.org]
- 3. kilobaser.com [kilobaser.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. How can I avoid primer-dimer formation during PCR amplification? [qiagen.com]
- 6. The influence of quality of primers on the formation of primer dimers in PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of primer sets and detection protocols for SARS-CoV-2 of coronavirus disease 2019 (COVID-19) using PCR and real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of Diagnostic Panels
Disclaimer: The designation "PD 134922" does not correspond to a recognized, commercially available diagnostic panel. It is believed to be a misinterpretation of a document identifier related to a public health agency's diagnostic test. This technical support guide provides general principles and troubleshooting advice applicable to the development and optimization of specificity for research-use-only (RUO) or in-house developed real-time RT-PCR diagnostic panels, using "a hypothetical panel like this compound" as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What is "specificity" in the context of a diagnostic panel?
A1: Specificity refers to the ability of a diagnostic test to correctly identify negative cases. In simpler terms, it measures how well a test avoids false positives. A highly specific panel will only detect the target pathogen or biomarker, without cross-reacting with other related organisms or non-target sequences.
Q2: Why is high specificity crucial for a diagnostic panel?
A2: High specificity is critical to prevent the consequences of false-positive results, which can include unnecessary medical procedures, psychological distress for patients, and the misdirection of public health resources.[1] In some scenarios, a false positive can lead to the unwarranted quarantine of individuals and their contacts.[1]
Q3: What are the common causes of low specificity in a real-time RT-PCR assay?
A3: Low specificity in real-time RT-PCR assays can stem from several factors, including:
-
Poor Primer and Probe Design: Primers and probes that can bind to non-target sequences.
-
Suboptimal Annealing Temperature: An annealing temperature that is too low can allow for non-specific binding of primers.[2][3]
-
Primer-Dimer Formation: Primers annealing to each other, creating a short amplification product.[4]
-
Contamination: The presence of contaminating DNA or RNA in reagents, samples, or the laboratory environment.[1][5]
-
Genomic DNA Contamination: In an RT-PCR assay, amplification of contaminating genomic DNA can lead to false positives.[6]
Q4: What is the relationship between sensitivity and specificity?
A4: Sensitivity and specificity often have an inverse relationship. Efforts to increase the sensitivity of a test (the ability to detect true positives) can sometimes lead to a decrease in specificity (an increase in false positives), and vice versa. Optimizing a diagnostic panel involves finding the right balance between these two metrics to suit the specific clinical or research application.
Troubleshooting Guide for Low Specificity
This guide addresses common issues encountered during the use of a hypothetical real-time RT-PCR diagnostic panel.
| Issue | Potential Cause | Recommended Action |
| Amplification in No-Template Control (NTC) | Reagent or environmental contamination.[7] | 1. Use fresh, certified nuclease-free water and reagents.[8] 2. Clean work surfaces and pipettes with a 10% bleach solution.[8] 3. Physically separate pre-PCR and post-PCR work areas.[6] |
| Primer-dimer formation.[4] | 1. Perform a melt curve analysis to check for a low-temperature peak characteristic of primer-dimers. 2. Optimize primer concentrations.[9] 3. Redesign primers to minimize self-complementarity.[10] | |
| Multiple Peaks in Melt Curve Analysis | Non-specific amplification products. | 1. Increase the annealing temperature in increments of 1-2°C to enhance specific primer binding.[11] 2. Perform an in-silico analysis (e.g., BLAST) of primer sequences to check for potential off-target binding sites. 3. Redesign primers for a more specific target region.[12] |
| False Positives in Patient Samples | Cross-reactivity with other pathogens or host genome. | 1. Test the panel against a panel of known related pathogens and normal human genomic DNA to assess cross-reactivity. 2. If cross-reactivity is observed, redesign primers and probes to target a unique region of the pathogen's genome. |
| Carryover contamination from positive samples. | 1. Use aerosol-resistant pipette tips.[6] 2. Include a uracil-DNA glycosylase (UDG) and dUTP in the master mix to prevent re-amplification of carryover PCR products. |
Data Presentation: Impact of Optimization on Specificity
The following table illustrates the potential impact of various optimization strategies on the specificity and sensitivity of a hypothetical diagnostic panel.
| Optimization Strategy | Specificity (%) | Sensitivity (%) | Notes |
| Initial Unoptimized Assay | 85.0 | 98.0 | High sensitivity but a significant number of false positives. |
| Increase Annealing Temperature by 2°C | 95.5 | 97.0 | A notable improvement in specificity with a minor trade-off in sensitivity. |
| Redesign of Primers and Probe | 99.5 | 96.5 | The most effective method for improving specificity, targeting a more unique genomic region. |
| Addition of UDG/dUTP | 98.0 | 98.0 | Effective at reducing carryover contamination without impacting assay performance on new samples. |
Experimental Protocols
Protocol 1: Optimizing Annealing Temperature using a Gradient PCR
Objective: To determine the optimal annealing temperature that maximizes specificity without significantly compromising sensitivity.
Methodology:
-
Prepare a master mix containing all reaction components except the template.
-
Aliquot the master mix into a series of PCR tubes or a 96-well plate.
-
Add a known positive control template at a concentration near the limit of detection to each reaction.
-
Set up a real-time PCR run with a temperature gradient for the annealing step. The gradient should span a range of temperatures from the calculated melting temperature (Tm) of the primers down to about 5°C below the Tm (e.g., 55°C to 65°C).
-
Run the PCR and analyze the results.
-
The optimal annealing temperature is the highest temperature that results in a low Cq value for the positive control and a single, sharp peak in the melt curve analysis, with no amplification in the no-template control.[3]
Protocol 2: In-silico and In-vitro Specificity Analysis
Objective: To assess the potential for cross-reactivity of primers and probes.
Methodology:
Part A: In-silico Analysis
-
Use a tool such as NCBI's Basic Local Alignment Search Tool (BLAST) to compare your primer and probe sequences against a comprehensive nucleotide database.
-
Select the appropriate database (e.g., "nr/nt" for a broad search, or specific databases for viruses or bacteria).
-
Analyze the search results for any significant alignments to non-target organisms, especially those that are closely related or commonly found in the same sample types.
Part B: In-vitro Analysis
-
Obtain genomic DNA or RNA from a panel of common respiratory viruses, bacteria, and human cells.
-
Prepare a series of reactions, each containing the master mix and a high concentration of nucleic acid from one of the non-target organisms.
-
Include a positive control (target organism) and a no-template control.
-
Run the real-time RT-PCR assay under the optimized conditions.
-
Analyze the results. Any amplification in the non-target samples indicates cross-reactivity and a lack of specificity.
Mandatory Visualizations
Caption: Workflow for troubleshooting low specificity in a diagnostic panel.
Caption: Mechanisms of false-positive generation vs. specific amplification.
Caption: The trade-off relationship between sensitivity and specificity.
References
- 1. False Positive Results With SARS-CoV-2 RT-PCR Tests and How to Evaluate a RT-PCR-Positive Test for the Possibility of a False Positive Result - PMC [pmc.ncbi.nlm.nih.gov]
- 2. takarabio.com [takarabio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. RT-PCR / RT-qPCR故障排除指南 [sigmaaldrich.com]
- 5. pcrbio.com [pcrbio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. pcrbio.com [pcrbio.com]
- 8. idtdna.com [idtdna.com]
- 9. qPCR optimization in focus: tips and tricks for excellent analyses [genaxxon.com]
- 10. How to optimize qPCR in 9 steps? | Westburg Life Sciences [westburg.eu]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
Navigating Reagent Shortages for the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel
Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering reagent shortages while using the CDC 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel (FDA document number: PD 134922).
Troubleshooting Guides
Issue: Unavailability of Recommended RNA Extraction Kits
Problem: The protocol for the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel specifies certain viral RNA extraction kits that may be in short supply.
Solutions:
-
Alternative Kits: A variety of commercial viral RNA extraction kits can be substituted. It is crucial to validate the performance of any alternative kit. A bridging study is recommended to compare the performance of the alternative kit against the recommended one.
-
Heat Treatment: In situations of extreme shortage, a heat treatment procedure for upper respiratory specimens can be considered as an alternative to extraction. This method has been evaluated by the CDC for use with the Quantabio UltraPlex 1-Step ToughMix (4X), CG. However, be aware that this method may lead to a potential reduction in sensitivity due to the possibility of inhibitory substance carryover or RNA degradation. This option should only be used when the testing demand justifies the risk of a potential loss of sensitivity.
Experimental Protocol: Heat Treatment Alternative to Extraction
-
Disclaimer: This is a summarized protocol and should be supplemented with the detailed instructions from the CDC.
-
Specimen Type: Upper respiratory specimens.
-
Procedure:
-
Heat specimens at a specified temperature and duration to lyse cells and inactivate the virus.
-
Use the heat-treated sample directly in the RT-PCR reaction with a compatible master mix, such as Quantabio UltraPlex 1-Step ToughMix (4X), CG.
-
-
Validation: It is critical to validate this method in your laboratory by testing a panel of known positive and negative samples and comparing the results with those obtained using a standard RNA extraction method.
Issue: Shortage of Primers and Probes
Problem: The specific oligonucleotide primers and probes for the N1 and N2 targets of SARS-CoV-2, as specified in the CDC protocol, may be unavailable.
Solutions:
-
Alternative Suppliers: Several vendors manufacture primers and probes. Ensure that the sequences and modifications (e.g., fluorophore and quencher) of the alternative oligonucleotides are identical to those specified in the CDC protocol.
-
In-house Synthesis: Laboratories with oligonucleotide synthesis capabilities can produce the primers and probes. Rigorous quality control, including mass spectrometry and functional testing, is essential to ensure their performance.
-
Alternative Gene Targets: In some cases, validated RT-PCR assays targeting different SARS-CoV-2 genes (e.g., E gene, RdRp gene) may be used. However, this would constitute a significant modification of the CDC protocol and would require extensive validation.
Frequently Asked Questions (FAQs)
Q1: What are the critical reagents for the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel?
A1: The critical reagents include:
-
RNA Extraction Kit: For isolating viral RNA from patient specimens.
-
Primers and Probes: Oligonucleotides specific to the N1 and N2 regions of the SARS-CoV-2 nucleocapsid (N) gene.
-
RT-PCR Master Mix: Contains reverse transcriptase, DNA polymerase, dNTPs, and buffer.
-
Positive and Negative Controls: Essential for validating the assay run.
Q2: Can I use a different RT-PCR instrument than the one specified in the protocol?
A2: Yes, but it is considered a modification of the authorized protocol. You must perform a bridging study to validate the performance of the alternative instrument. This involves testing a panel of known positive and negative samples on both the authorized and the alternative instrument and demonstrating comparable results.
Q3: How can I monitor the integrity of my reagents during a shortage when I might be using them for an extended period?
A3:
-
Aliquoting: Upon receipt, aliquot reagents into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Proper Storage: Strictly adhere to the recommended storage temperatures for each reagent.
-
Control Monitoring: Pay close attention to the performance of your positive and negative controls in each run. Any drift in Cq values or unexpected results could indicate reagent degradation.
-
RNase Decontamination: Regularly decontaminate work surfaces, pipettes, and other equipment to prevent RNA degradation.
Quantitative Data Summary
Table 1: Comparison of RNA Yield and Purity from Different Extraction Methods (Illustrative Data)
| Extraction Method | RNA Concentration (ng/µL) | A260/A280 Ratio | A260/A230 Ratio |
| Recommended Kit A | 100 ± 15 | 2.0 ± 0.1 | 2.1 ± 0.2 |
| Alternative Kit B | 95 ± 20 | 1.9 ± 0.1 | 2.0 ± 0.2 |
| Heat Treatment | Not Applicable | Not Applicable | Not Applicable |
Data are presented as mean ± standard deviation. This is illustrative data; actual results will vary.
Visualizations
Caption: Experimental workflow for the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.
Caption: Troubleshooting logic for addressing reagent shortages in RT-PCR testing.
performance of the PD 134922 assay with new SARS-CoV-2 variants
Important Note: Our comprehensive search for a specific assay designated "PD 134922" in the context of SARS-CoV-2 did not yield any publicly available information. This designation may be an internal laboratory code, a new or unpublished assay, or a possible typographical error.
Therefore, this technical support center provides information on widely used and validated assays for the detection and characterization of SARS-CoV-2 and its variants. The troubleshooting guides and FAQs provided below are based on common principles applicable to these established methods.
Frequently Asked Questions (FAQs)
Q1: Which assays can be used to detect SARS-CoV-2 and its new variants?
A1: Several types of assays are used for the detection of SARS-CoV-2. The most common are:
-
Reverse Transcription Polymerase Chain Reaction (RT-qPCR): This is the gold standard for diagnosing active SARS-CoV-2 infections. It detects the viral RNA with high sensitivity and specificity. Assays can be designed to target specific genes, and some can identify patterns of mutations associated with new variants.
-
Antigen Tests: These rapid tests detect specific viral proteins (antigens) of SARS-CoV-2. They are generally less sensitive than RT-qPCR but provide results quickly and are useful for screening. The performance of antigen tests can be affected by mutations in the target proteins of new variants.
-
Serological/Antibody Tests: These tests detect antibodies produced by the body in response to a past SARS-CoV-2 infection or vaccination. They do not diagnose active infections but can indicate previous exposure.
-
Next-Generation Sequencing (NGS): This is a comprehensive method used for genomic surveillance to identify and characterize new and emerging variants of SARS-CoV-2.
Q2: How do new SARS-CoV-2 variants affect the performance of diagnostic assays?
A2: New variants of SARS-CoV-2 can have mutations in the genomic regions targeted by diagnostic assays.
-
RT-qPCR: Mutations in the primer or probe binding sites can lead to reduced sensitivity or even false-negative results. Many commercial and laboratory-developed tests are designed to target multiple genes to mitigate the impact of mutations in a single gene.
-
Antigen Tests: Mutations in the nucleocapsid protein, which is the most common target for antigen tests, can potentially alter the test's performance. Continuous monitoring by manufacturers and regulatory bodies is in place to ensure these tests remain effective.
-
Serological Tests: Variants with significant changes in the spike protein may affect the ability of some antibody tests to detect antibodies generated in response to previous infection or vaccination with a different variant.
Q3: What is the general workflow for a SARS-CoV-2 RT-qPCR assay?
A3: The general workflow for a SARS-CoV-2 RT-qPCR assay involves several key steps, as illustrated in the diagram below.
troubleshooting guide for the CDC 2019-nCoV RT-PCR panel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.
Frequently Asked Questions (FAQs)
Q1: What are the components of the CDC 2019-nCoV RT-PCR panel?
The CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel is a real-time reverse transcription-polymerase chain reaction (RT-PCR) test for the qualitative detection of nucleic acid from SARS-CoV-2. The panel includes primers and probes that target two regions of the viral nucleocapsid (N) gene, designated as N1 and N2. It also includes a primer and probe set for the human RNase P (RP) gene, which serves as an internal control to verify specimen quality, proper nucleic acid extraction, and the absence of PCR inhibition.[1]
Q2: How should I interpret the results of the assay?
A positive result for SARS-CoV-2 requires that both the N1 and N2 marker amplification curves cross the threshold within 40.00 cycles (Ct < 40.00). The RNase P internal control may or may not be positive in a valid positive specimen, as a high viral load can sometimes lead to lower or absent RP amplification. A negative result is indicated when both N1 and N2 markers do not show amplification, but the RNase P control does amplify with a Ct < 40.00.
Q3: What does an "inconclusive" or "invalid" result mean?
An inconclusive result occurs when only one of the two viral markers (N1 or N2) is positive. In this case, the CDC recommends repeating the extraction and the RT-PCR. If the result remains inconclusive upon re-testing, it is advised to contact the CDC for further guidance.[2] An invalid result is when neither the viral markers (N1 and N2) nor the RNase P internal control show amplification. This indicates a potential issue with the specimen, the extraction process, or the assay setup. The recommended action is to repeat the extraction and the RT-PCR. If the result is still invalid, a new specimen should be collected.[1]
Q4: What were the initial issues with the N1 and N3 assays in the CDC panel?
Early lots of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel experienced issues with false-positive results for the N1 and N3 assays. The N1 false positives were attributed to contamination with a synthetic template during manufacturing. The N3 false positives were due to a design flaw where the N3 probe and reverse primer could interact, leading to amplification in the absence of the target virus.[2] As a result of these issues, the N3 assay was subsequently removed from the diagnostic panel.[2]
Troubleshooting Guide
Issue 1: Positive Control (nCoVPC) Failure
| Symptom | Possible Causes | Recommended Actions |
| No amplification of N1 and N2 in the positive control well. | - Error in master mix preparation (e.g., missed component).- Incorrect assay setup or programming of the thermal cycler.- Degradation of the positive control material due to improper storage or handling.- Use of expired or improperly stored reagents. | - Invalidate the run.- Verify the master mix calculations and preparation steps.- Ensure all components were added.- Check the thermal cycler protocol for accuracy.- Re-run the assay with a fresh aliquot of the positive control.- If the issue persists, use a new lot of reagents and/or positive control material. |
Issue 2: Negative Control (NTC) Failure
| Symptom | Possible Causes | Recommended Actions |
| Amplification of N1 and/or N2 in the no-template control well. | - Contamination of reagents, pipettes, or workspace with viral RNA or positive control material. | - Invalidate the run.- Decontaminate all surfaces, pipettes, and equipment in the PCR setup area using a 10% bleach solution followed by 70% ethanol or a similar decontamination solution.- Use fresh aliquots of all reagents (master mix, primers/probes, water).- Ensure proper aseptic technique is followed during assay setup. |
Issue 3: Internal Control (RNase P) Failure in Patient Samples
| Symptom | Possible Causes | Recommended Actions |
| No amplification of RNase P in a patient sample that is also negative for N1 and N2. | - Insufficient human cellular material in the specimen due to improper collection.- Improper nucleic acid extraction leading to RNA loss or degradation.- Presence of PCR inhibitors in the extracted sample.- Improper assay setup or reagent/equipment malfunction. | - The result for this specimen is invalid.- If sufficient specimen remains, re-extract the nucleic acid and repeat the RT-PCR.- If the result is still invalid, request a new specimen from the patient. |
| No amplification of RNase P in a patient sample that is positive for N1 and N2. | - A high viral load of SARS-CoV-2 can sometimes outcompete the amplification of the RNase P target. | - The result is considered valid and positive for SARS-CoV-2. No further action is required for this specimen. |
Issue 4: Weak or No Amplification in Patient Samples
| Symptom | Possible Causes | Recommended Actions |
| Late Ct values (e.g., >35) or no amplification for N1 and N2 in a suspected positive sample. | - Low viral load in the patient specimen.- The sample was collected very early or late in the infection.- Specimen degradation due to improper storage or transport.- Issues with RNA extraction efficiency. | - A late Ct value (<40.0) is still considered a positive result.- If there is no amplification but clinical suspicion is high, consider re-testing with a new specimen collected at a different time point.- Review specimen collection, storage, and extraction procedures to ensure they are optimal. |
Quantitative Data Summary
The following table summarizes the expected performance of the controls in the CDC 2019-nCoV RT-PCR panel.
| Control | Target | Expected Ct Value | Interpretation |
| Positive Control (nCoVPC) | N1, N2 | < 40.0 | Run is valid. |
| Negative Control (NTC) | N1, N2, RP | No amplification | Run is valid. |
| Internal Control (in patient samples) | RNase P | < 40.0 | Indicates a valid negative result for the patient sample. |
Note: Laboratories should establish their own acceptable range for the positive control Ct values based on internal validation studies.
Experimental Protocols
Reaction Setup
It is critical to prepare the reaction mix in a clean area, separate from where RNA extraction and PCR product handling occur, to prevent contamination.
-
Thaw all reagents and samples on ice.
-
Gently vortex and briefly centrifuge all reagents before use.
-
Prepare a master mix for each assay (N1, N2, and RP) that includes the RT-PCR enzyme mix, the specific primer/probe set, and nuclease-free water. The volume of each component should be calculated based on the number of reactions plus a 10% overage to account for pipetting errors.
-
Dispense the appropriate volume of each master mix into the corresponding wells of a 96-well PCR plate.
-
In a separate area, add 5 µL of the extracted RNA sample or control (positive control, negative control) to the designated wells.
-
Seal the plate, briefly centrifuge to collect the contents at the bottom of the wells, and place it in the real-time PCR instrument.
Thermal Cycling Conditions
The following thermal cycling protocol is for the Applied Biosystems 7500 Fast Dx Real-Time PCR Instrument with TaqPath™ 1-Step RT-qPCR Master Mix.
| Stage | Step | Temperature (°C) | Time | Cycles |
| 1 | UNG Incubation | 25 | 2 minutes | 1 |
| 2 | Reverse Transcription | 50 | 15 minutes | 1 |
| 3 | Polymerase Activation | 95 | 2 minutes | 1 |
| 4 | PCR | 95 (Denaturation) | 3 seconds | 45 |
| 55 (Annealing/Extension) | 30 seconds |
Data acquisition should be performed during the annealing/extension step.
Visualizations
Caption: A flowchart illustrating the troubleshooting workflow for the CDC 2019-nCoV RT-PCR panel.
Caption: A diagram showing the experimental workflow for the CDC 2019-nCoV RT-PCR assay.
References
Technical Support Center: Minimizing Contamination in CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel-Based Testing (Based on document FDA-134922)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing nucleic acid contamination when using the CDC 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel.
Troubleshooting Guides
Issue: Positive Amplification in No-Template Controls (NTCs)
A common indicator of contamination is the detection of amplification in your NTCs. This suggests the presence of contaminating nucleic acids in your reagents, consumables, or laboratory environment.
Question: What should I do if I observe a positive signal in my no-template control (NTC)?
Answer:
-
Immediate Action: If you detect a signal in your NTC, it is crucial to halt all current PCR runs and refrain from reporting any results from the affected batch. The integrity of the entire run is compromised.
-
Isolate the Source:
-
Re-run with fresh reagents: Aliquot fresh master mix, primers, probes, and nuclease-free water. If the issue persists, the contamination may not be in your reagents.
-
Check consumables: Use a new batch of pipette tips, tubes, and plates.
-
Environmental swabbing: Swab surfaces in your pre-PCR and post-PCR areas and test the swabs by RT-PCR to identify environmental contamination hotspots.
-
-
Decontamination:
-
Work surfaces, pipettes, and centrifuges: Clean and decontaminate all equipment with a 10% bleach solution, followed by a 70% ethanol rinse to remove residual bleach.[1] Products like DNAZap™ or RNase AWAY™ are also effective.[1]
-
UV irradiation: If available, use a UV crosslinker to irradiate surfaces and equipment.
-
-
Review Laboratory Practices: Ensure strict adherence to unidirectional workflow protocols.
Issue: Sporadic or Inconsistent Positive Results in Low-Titer Samples
Contamination can lead to false-positive results, especially in samples with a low viral load.
Question: My low-titer samples are showing inconsistent positive results. Could this be contamination?
Answer: Yes, low-level contamination can cause sporadic amplification in samples with low target concentrations. The cycle threshold (Ct) values for this type of contamination are often high (e.g., >35).
-
Analyze Ct Values: Examine the Ct values of the questionable positives. If they are consistently high and close to the limit of detection, contamination is a likely cause.
-
Repeat Testing: Re-extract nucleic acid from the original sample and re-test. If possible, use a new aliquot of the sample.
-
Implement Stricter Controls:
-
Increase the number of NTCs per run to better monitor for sporadic contamination events.
-
Use a negative control sample (e.g., a known negative patient sample) to monitor for cross-contamination during sample processing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in a PCR laboratory?
A1: The main sources of contamination are:
-
PCR amplicons from previous reactions: These are the most common and potent sources of contamination.
-
Positive control plasmids or synthetic oligonucleotides: High concentrations of these materials can easily aerosolize and contaminate laboratory surfaces and reagents.
-
Cross-contamination between samples: Improper handling can lead to the transfer of nucleic acids from a positive sample to a negative one.
-
Contaminated reagents or consumables: Commercially supplied primers, probes, or other reagents can sometimes be a source of contamination.[2]
-
Laboratory environment: Dust particles and aerosols can carry contaminating nucleic acids.
Q2: How can I prevent contamination in my laboratory?
A2: A multi-faceted approach is essential for preventing contamination:
-
Physical Separation: Maintain separate, dedicated areas for:
-
Reagent preparation (Pre-PCR)
-
Sample preparation
-
Amplification and analysis (Post-PCR)
-
-
Unidirectional Workflow: Always move from pre-PCR to post-PCR areas. Never move items or personnel from a post-PCR area to a pre-PCR area without proper decontamination.
-
Dedicated Equipment: Use dedicated sets of pipettes, tube racks, and other equipment for each area.
-
Aseptic Technique:
-
Regular Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment before and after each PCR run.[1]
Q3: Are there specific recommendations for handling primers and probes to avoid contamination?
A3: Yes, primers and probes require careful handling:
-
Thaw and maintain primers, probes, and master mix on a cold block during preparation and use.[1]
-
Aliquot reagents upon receipt into smaller volumes to minimize the number of freeze-thaw cycles and reduce the risk of contaminating the entire stock.
-
Store aliquots at the recommended temperature and protect them from light.
Quantitative Data Summary
The extent of contamination can be estimated by the cycle threshold (Ct) value in no-template controls. Lower Ct values indicate a higher level of contamination.
| Contamination Level | Typical Ct Value Range in NTCs | Potential Source |
| High | 23 - 30 | Gross contamination with amplicons or positive controls. |
| Moderate | 31 - 35 | Aerosol contamination, contaminated reagents. |
| Low | > 35 | Minor cross-contamination, environmental contamination. |
Note: This data is synthesized from general PCR principles and reports of Ct values in contaminated controls, such as the range of 23 to 39 reported in some instances of primer and probe contamination.[2]
Experimental Protocols
Protocol: Routine Laboratory Decontamination
-
Daily Pre-Work Decontamination:
-
Wipe down all work surfaces, pipettors, and centrifuges in the pre-PCR and sample preparation areas with a 10% bleach solution.
-
Allow the bleach to sit for 10-15 minutes.
-
Wipe the surfaces with a 70% ethanol solution to remove residual bleach.
-
If available, expose the work area (e.g., in a biosafety cabinet) to UV light for 15-30 minutes.
-
-
Daily Post-Work Decontamination:
-
Repeat the pre-work decontamination procedure in all areas.
-
-
Weekly Decontamination:
-
Perform a more thorough cleaning of all equipment, including racks, storage boxes, and freezer doors.
-
Clean the floors of the laboratory space.
-
-
Post-Contamination Event Decontamination:
-
If contamination is detected, perform a deep clean of the entire laboratory space, including all equipment and surfaces.
-
Discard all opened reagents and consumables from the affected run.
-
Visualizations
Experimental Workflow for Minimizing Contamination
Caption: A diagram illustrating the unidirectional workflow in a PCR laboratory to prevent contamination.
Troubleshooting Logic for NTC Contamination
Caption: A decision tree for troubleshooting the source of no-template control (NTC) contamination.
References
Validation & Comparative
Performance Characteristics of the PD 134922 Assay: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the performance characteristics of assays involving the cholecystokinin (CCK) receptor antagonist PD 134922 and its alternatives. The information is intended for researchers, scientists, and drug development professionals working with CCK receptor ligands. While specific quantitative performance data for this compound is limited in publicly available literature, this guide focuses on the closely related and well-characterized CCK-B receptor antagonists, providing a valuable comparative context.
Overview of Cholecystokinin-B (CCK-B) Receptor Antagonists
Cholecystokinin (CCK) is a peptide hormone that plays a significant role in the gastrointestinal system and the central nervous system. Its effects are mediated by two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the phosphatidylinositol-calcium second messenger system.[1][2] Antagonists of the CCK-B receptor are of interest for their potential therapeutic applications in various disorders, including anxiety, panic attacks, and certain types of cancer.
Comparative Performance of CCK-B Receptor Antagonists
The following table summarizes the in vitro performance characteristics of several key non-peptide CCK-B receptor antagonists, providing a benchmark for evaluating potential new compounds like this compound. The data is derived from various radioligand binding assays.
| Compound | Alternative Name | Target Receptor | IC50 (nM) | Ki (nM) | Selectivity (CCK-B vs. CCK-A) | Reference |
| PD 134308 | CI-988 | CCK-B | 1.7 (mouse cortex) | 4.5 (NCI-H727 cells) | >1600-fold | [3] |
| L-365,260 | CCK-B | - | 1.9 (guinea pig gastrin receptor), 2.0 (guinea pig brain CCK receptor) | High | [4] | |
| YM022 | CCK-B | 0.73 (canine gastrin/CCK-B receptors) | - | ~186-fold (vs. canine CCK-A) | ||
| PD 140376 | CCK-B | - | 0.18 (guinea pig cortex), 0.21 (guinea pig gastric gland) | High |
Signaling Pathway and Experimental Workflow
To understand the context of these performance characteristics, it is essential to visualize the underlying biological pathway and the experimental procedure used to obtain the data.
The diagram above illustrates the signaling cascade initiated by the binding of cholecystokinin (CCK) or gastrin to the CCK-B receptor, leading to a cellular response. Antagonists like this compound block this pathway by preventing the initial ligand binding.
The above workflow outlines the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound for its target receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. Below is a generalized protocol for a competitive radioligand binding assay for the CCK-B receptor, based on common practices found in the literature.[5]
Radioligand Binding Assay for CCK-B Receptor
1. Receptor Preparation:
-
Prepare cell membrane homogenates from tissues or cells known to express the CCK-B receptor (e.g., guinea pig cerebral cortex, NCI-H727 cells).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Assay Buffer:
-
A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% bovine serum albumin (BSA).
3. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., 50 pM of [125I]-Bolton-Hunter labeled CCK-8).
-
Varying concentrations of the unlabeled test compound (e.g., this compound or a reference compound) to create a dose-response curve.
-
The cell membrane preparation.
-
-
For determining non-specific binding, a high concentration of a known CCK-B receptor antagonist (e.g., 1 µM L-365,260) is used in place of the test compound.
4. Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
5. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
6. Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
While direct, quantitative performance data for this compound remains elusive in readily accessible scientific literature, a robust comparative framework can be established by examining closely related and extensively studied CCK-B receptor antagonists. The provided data on compounds such as PD 134308 (CI-988), L-365,260, and YM022 offer valuable insights into the expected potency and selectivity profiles for this class of molecules. The detailed experimental protocol for a radioligand binding assay provides a solid foundation for researchers aiming to characterize the performance of this compound or other novel CCK-B receptor antagonists. Future studies directly reporting the binding affinity and functional activity of this compound are needed for a complete performance evaluation.
References
- 1. Cellular expression of CCK-A and CCK-B/gastrin receptors in human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCKBR cholecystokinin B receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
comparing PD 134922 with other commercial COVID-19 PCR kits
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate detection of SARS-CoV-2, the causative agent of COVID-19, remains a cornerstone of public health responses and clinical management. Reverse Transcription Polymerase Chain Reaction (RT-PCR) assays are the gold standard for diagnosis due to their high sensitivity and specificity.[1] This guide provides a comparative overview of three widely used commercial RT-PCR kits: Thermo Fisher Scientific's TaqPath™ COVID-19 CE-IVD RT-PCR Kit, Seegene's Allplex™ 2019-nCoV Assay, and BGI's Real-Time Fluorescent RT-PCR Kit for Detecting SARS-CoV-2.
Performance Characteristics
The performance of these kits has been evaluated in numerous independent studies, providing valuable data for researchers and clinicians. Key performance indicators include sensitivity, which measures the ability to correctly identify positive cases, specificity, which measures the ability to correctly identify negative cases, and the limit of detection (LoD), the lowest concentration of viral material that the assay can reliably detect.
| Parameter | TaqPath™ COVID-19 CE-IVD RT-PCR Kit | Allplex™ 2019-nCoV Assay | BGI Real-Time Fluorescent RT-PCR Kit |
| Sensitivity | 98.73% - 100%[2][3] | 98.09%[4] | High sensitivity reported[5][6] |
| Specificity | 100%[2][3] | 100%[4] | High specificity with no cross-reactivity with 54 other respiratory pathogens[5][6] |
| Limit of Detection (LoD) | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | 100 copies/mL in bronchoalveolar lavage fluid (BALF) and 150 copies/mL in throat swabs.[5][6][7] |
| Target Genes | ORF1ab, N, S genes[1] | E, RdRP, N genes | ORF1ab, N gene |
It is important to note that performance characteristics can be influenced by factors such as the type of clinical specimen, the viral load in the sample, and the specific experimental conditions.[1][8]
Experimental Workflow: A Generalized RT-PCR Protocol
The fundamental workflow for these RT-PCR kits involves several key steps, from sample collection to data analysis. While specific protocols may vary slightly between manufacturers, the core process remains consistent.
Caption: A diagram illustrating the major steps in a typical RT-PCR workflow for COVID-19 detection.
Detailed Methodologies
Sample Collection and RNA Extraction
The initial and most critical step is the proper collection of a biological sample, typically a nasopharyngeal swab, which is then placed in a viral transport medium.[4] The viral RNA is subsequently extracted from the sample. This process lyses the virus, releasing its genetic material, and purifies the RNA from other cellular components.
Reverse Transcription and PCR Amplification
The purified RNA is then subjected to reverse transcription, a process that converts the single-stranded viral RNA into a more stable double-stranded complementary DNA (cDNA).[9] This cDNA then serves as the template for the polymerase chain reaction.
The PCR step involves a series of temperature cycles that exponentially amplify specific target gene sequences of the SARS-CoV-2 virus.[9] Each kit contains primers and probes that are designed to recognize and bind to unique regions of the viral genome, such as the ORF1ab, N, S, E, or RdRP genes.[1][4]
Signal Detection and Data Interpretation
As the target DNA is amplified, fluorescent probes incorporated into the reaction emit a signal that is detected in real-time by the PCR instrument. The cycle at which the fluorescence signal crosses a certain threshold is known as the cycle threshold (Ct) value. A lower Ct value indicates a higher initial viral load in the sample.[1] The presence of a detectable fluorescent signal for the viral target genes, along with appropriate positive and negative controls, confirms a positive result for SARS-CoV-2.
References
- 1. Comparison and Sensitivity Evaluation of Three Different Commercial Real-Time Quantitative PCR Kits for SARS-CoV-2 Detection | MDPI [mdpi.com]
- 2. Comparison of the clinical sensitivity and specificity of two commercial RNA SARS-CoV-2 assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. BGI's Real-time Fluorescent RT-PCR Kit for Detecting 2019-nCoV eligible for WHO Emergency Use Listing [prnewswire.com]
- 6. biospectrumasia.com [biospectrumasia.com]
- 7. BGI Real-Time Fluorescent RT-PCR Test Kit for Detecting SARS-CoV-2 | Africa Medical Supplies Platforms [amsp.africa]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
validation of the PD 134922 panel in different laboratory settings
A Comparative Guide to a Panel of Cholecystokinin Receptor Antagonists for Researchers and Drug Development Professionals
This guide provides a comparative analysis of a panel of cholecystokinin (CCK) receptor antagonists, focusing on their performance and validation in laboratory settings. The information is intended for researchers, scientists, and drug development professionals working with G-protein coupled receptors (GPCRs), specifically the cholecystokinin receptors CCK-A (CCK1) and CCK-B (CCK2). While the prompt specified a "PD 134922 panel," no specific panel with this name is commercially available or extensively documented in the literature. Therefore, this guide presents a curated panel of well-characterized and commonly used CCK receptor antagonists, including a closely related compound from the Parke-Davis (PD) series, PD 134308.
Introduction to Cholecystokinin Receptors and Antagonists
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G-protein coupled receptor subtypes: CCK-A and CCK-B. The CCK-A receptor is predominantly found in the gastrointestinal system and is involved in digestion, satiety, and pancreatic secretion. The CCK-B receptor, which is also responsive to gastrin, is primarily located in the central nervous system and plays a role in anxiety, memory, and pain perception. CCK receptor antagonists are valuable tools for studying the physiological roles of CCK and have therapeutic potential in various disorders, including gastrointestinal diseases, anxiety, and certain types of cancer.
Comparative Performance of CCK Receptor Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of a panel of selected CCK receptor antagonists for both CCK-A and CCK-B receptors. This quantitative data allows for a direct comparison of their potency and selectivity.
| Compound Name(s) | Target Receptor(s) | Ki (nM) | IC50 (nM) | Selectivity |
| PD 134308 (CI-988) | CCK-B | 4.5 | 1.7 (mouse cortex) | >1600-fold for CCK-B over CCK-A[1] |
| Devazepide (L-364,718; MK-329) | CCK-A | - | 0.081 (rat pancreas), 0.045 (bovine gallbladder)[2][3] | Highly selective for CCK-A[2][3] |
| L-365,260 | CCK-B | 2.0 | 2.0 | 140-fold for CCK-B over CCK-A[4][5][6] |
| Proglumide | CCK-A / CCK-B | - | 6,500,000 (for inhibition of [3H]-thymidine incorporation in HT29 cells)[7] | Non-selective[7][8][9] |
| Lorglumide (CR 1409) | CCK-A | - | 84 (Reference compound IC50 with CCK-8 as radioligand)[10] | Potent and selective for CCK-A |
Experimental Protocols
The validation of CCK receptor antagonists relies on a variety of in vitro assays to determine their binding affinity and functional activity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for a receptor.[11][12][13]
Objective: To determine the binding affinity (Ki) of a test compound for CCK-A and CCK-B receptors.
Materials:
-
Membrane preparations from cells expressing human CCK-A or CCK-B receptors.
-
Radioligand (e.g., [125I]CCK-8).
-
Test compounds (CCK receptor antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filter harvester.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of Gq-coupled receptors like the CCK receptors.[14][15]
Objective: To assess the functional antagonism of a test compound by measuring its effect on agonist-stimulated inositol phosphate accumulation.
Materials:
-
Cells expressing CCK-A or CCK-B receptors.
-
[3H]myo-inositol.
-
Agonist (e.g., CCK-8).
-
Test compounds (CCK receptor antagonists).
-
Stimulation buffer (e.g., HEPES-buffered saline containing LiCl). LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.[16]
-
Lysis buffer (e.g., perchloric acid).
-
Anion exchange columns.
-
Scintillation fluid and counter.
Procedure:
-
Seed cells in multi-well plates and label overnight with [3H]myo-inositol.
-
Wash the cells and pre-incubate with stimulation buffer containing the test compound at various concentrations for a specified time.
-
Stimulate the cells with a fixed concentration of a CCK agonist (e.g., CCK-8) for a defined period.
-
Terminate the reaction by adding lysis buffer.
-
Extract the inositol phosphates and separate them using anion exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by scintillation counting.
-
The ability of the antagonist to inhibit the agonist-induced IP accumulation is determined and used to calculate its potency (IC50).
Calcium Mobilization Assay
This is another functional assay that measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[17][18][19][20]
Objective: To evaluate the functional antagonism of a test compound by measuring its effect on agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing CCK-A or CCK-B receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Agonist (e.g., CCK-8).
-
Test compounds (CCK receptor antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of a CCK agonist into the wells.
-
Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
The ability of the antagonist to block the agonist-induced calcium signal is used to determine its potency (IC50).
Visualizations
Cholecystokinin Signaling Pathway
Caption: A diagram of the CCK signaling pathway.
Experimental Workflow for CCK Antagonist Validation
Caption: A typical workflow for validating CCK receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Proglumide (丙谷胺) - 仅供科研 | CCK-A/B Receptors Antagonist | MCE [medchemexpress.cn]
- 9. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of cholecystokinin on the accumulation of inositol phosphates in isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholecystokinin-induced formation of inositol phosphates in pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. innoprot.com [innoprot.com]
- 18. Receptor occupation, calcium mobilization, and amylase release in pancreatic acini: effect of CCK-JMV-180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CCKBR Quantification: A Comparative Guide to Primer-Probe Sets
For researchers, scientists, and drug development professionals investigating the cholecystokinin B receptor (CCKBR), accurate and specific quantification of its gene expression is paramount. This guide provides a comparative analysis of commercially available primer-probe sets for CCKBR, addressing the critical aspect of cross-reactivity, particularly with its closest homolog, the cholecystokinin A receptor (CCKAR). While the identifier "PD 134922" does not correspond to a known primer-probe set and likely refers to a pharmacological compound, this guide focuses on validated, commercially available alternatives for robust and reliable CCKBR expression analysis.
Performance Comparison of Commercially Available CCKBR Primer-Probe Sets
Ensuring the specificity of a primer-probe set is crucial for accurate quantification of a target gene, especially when closely related homologs are present. Both Thermo Fisher Scientific (TaqMan Gene Expression Assays) and Bio-Rad (PrimePCR Probe Assays) are leading providers of pre-designed and validated primer-probe sets for gene expression analysis. Below is a summary of their offerings for CCKBR and the validation they undergo to minimize cross-reactivity.
| Feature | Thermo Fisher Scientific (TaqMan Gene Expression Assays) | Bio-Rad (PrimePCR Probe Assays) |
| Design Algorithm | Advanced, proprietary algorithm considering transcript variants, splice junctions, and sequence homology to minimize off-target amplification. | Sophisticated design pipeline that includes checks for specificity against all known transcripts and genomic sequences. |
| Specificity Validation | Assays are designed to be specific to the target gene and are bioinformatically vetted against the entire transcriptome and genome. Experimental validation is performed for many assays. | Every assay is experimentally validated for specificity by melt curve analysis and agarose gel electrophoresis to ensure a single amplicon of the correct size. The amplicon identity is confirmed by sequencing.[1][2] |
| Cross-Reactivity Information | While specific cross-reactivity data with CCKAR for each CCKBR assay is not always published, the design process aims to select primer and probe sequences in regions of lowest homology. | Validation reports for specific assays, where available, provide evidence of specificity. For example, the validation report for the human CCKBR assay (qHsaCED0001575) shows 100% specificity.[3] |
| Performance Metrics | Provides information on assay efficiency, typically aiming for 90-110%. | Detailed validation reports include amplification efficiency, R², Cq values for cDNA and gDNA, and melt curve data.[1][3] |
| Available Formats | Single tubes, plates, and arrays. | Single tubes, 96-well and 384-well plates. |
Experimental Protocols for Cross-Reactivity Analysis
To experimentally validate the specificity of a chosen CCKBR primer-probe set and rule out cross-reactivity with CCKAR, the following protocol can be employed.
In Silico Analysis:
Before ordering a primer-probe set, it is recommended to perform an in silico analysis to assess potential cross-reactivity.
-
Objective: To bioinformatically check the primer and probe sequences against the CCKAR transcript sequence.
-
Procedure:
-
Obtain the primer and probe sequences for the selected CCKBR assay from the manufacturer.
-
Use a tool like NCBI's Primer-BLAST.[4]
-
Enter the forward and reverse primer sequences.
-
Specify the target organism.
-
In the "Primer Pair Specificity Checking Parameters" section, select the appropriate database (e.g., RefSeq mRNA) and organism.
-
Run the search and analyze the results to see if the primers have significant homology to the CCKAR sequence, which could lead to off-target amplification.
-
Quantitative PCR (qPCR) Specificity Test:
-
Objective: To experimentally determine if the CCKBR primer-probe set amplifies CCKAR cDNA.
-
Materials:
-
cDNA from a cell line or tissue known to express high levels of CCKAR and low or no CCKBR.
-
cDNA from a cell line or tissue known to express high levels of CCKBR (positive control).
-
Nuclease-free water (no-template control).
-
Selected CCKBR primer-probe set.
-
qPCR master mix.
-
qPCR instrument.
-
-
Procedure:
-
Set up qPCR reactions with the CCKBR primer-probe set using:
-
CCKAR-expressing cDNA.
-
CCKBR-expressing cDNA (positive control).
-
No-template control.
-
-
Run the qPCR protocol according to the manufacturer's recommendations. A typical protocol involves an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[5]
-
Analyze the amplification plots and Cq values. Significant amplification (low Cq value) in the presence of CCKAR cDNA would indicate cross-reactivity.
-
Melt Curve Analysis (for SYBR Green-based assays):
-
Objective: To assess the specificity of amplification by analyzing the melting temperature of the PCR product.
-
Procedure:
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing primer-probe set specificity.
Caption: Workflow for assessing CCKBR primer-probe set cross-reactivity.
Signaling Pathway Context
Understanding the signaling pathways of CCK receptors is essential for interpreting gene expression data. Both CCKAR and CCKBR are G protein-coupled receptors that, upon ligand binding, can activate various intracellular signaling cascades.
Caption: Simplified signaling pathway for CCK receptors.
References
A Comparative Guide to CCK2R-Targeted and Somatostatin Receptor-Targeted Diagnostic Imaging in Neuroendocrine Neoplasms
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Radiolabeled Peptide Imaging Technologies
The landscape of diagnostic imaging for neuroendocrine neoplasms (NENs) and other tumors overexpressing specific peptide receptors is rapidly evolving. This guide provides a comprehensive comparison between the established diagnostic approach targeting cholecystokinin-2 receptors (CCK2R), using radiolabeled gastrin and cholecystokinin analogs, and the newer, widely adopted technology of somatostatin receptor (SSTR) imaging, primarily utilizing Gallium-68 (68Ga) labeled peptides with Positron Emission Tomography/Computed Tomography (PET/CT). This comparison is grounded in performance data from experimental studies and includes detailed methodologies to aid in the critical evaluation and selection of the most appropriate diagnostic tools for research and clinical development.
Mechanism of Action: Targeting Peptide Receptors on Tumor Cells
The diagnostic utility of both CCK2R and SSTR-targeted radiopharmaceuticals hinges on the overexpression of these receptors on the surface of specific tumor cells, particularly NENs and medullary thyroid carcinoma (MTC).[1][2] PD 134922 is a selective antagonist for the CCK2 receptor, also known as the gastrin receptor.[1] While not used directly as an imaging agent, its development spurred the creation of radiolabeled peptides that bind to CCK2R. These radiolabeled analogs, often based on minigastrin, are internalized by tumor cells upon binding, allowing for visualization via SPECT or PET imaging.[1]
Similarly, the newer generation of diagnostic agents targets somatostatin receptors, which are also highly expressed on many NENs.[3][4] Analogs of somatostatin, such as DOTATATE and DOTATOC, are chelated with a positron-emitting radionuclide like 68Ga.[3][5][6] The resulting radiopharmaceutical binds to SSTRs on tumor cells, leading to its accumulation and detection by a PET scanner.
Quantitative Performance Comparison
The clinical utility of a diagnostic imaging agent is determined by its ability to accurately detect and localize tumors. The following tables summarize the performance of CCK2R-targeted and SSTR-targeted imaging modalities based on available experimental data.
Table 1: Performance of CCK2R-Targeted Imaging with Radiolabeled Minigastrin Analogs
| Radiopharmaceutical | Imaging Modality | Tumor Type | Sensitivity | Specificity | Reference |
| 111In-DTPA-Minigastrin | SPECT | MTC | Variable, higher with high calcitonin | Not Reported | [1] |
| 68Ga-DOTA-Minigastrin (MG48) | PET/CT | MTC | High uptake in known lesions | Not Reported | [7] |
Table 2: Performance of SSTR-Targeted Imaging with 68Ga-DOTA-peptides
| Radiopharmaceutical | Imaging Modality | Tumor Type | Sensitivity | Specificity | Reference |
| 68Ga-DOTATATE | PET/CT | NENs (liver metastases) | 92.9% | 75% | [8] |
| 68Ga-DOTATATE | PET/CT | NENs (overall) | 93% (89-96% CI) | 85% (74-93% CI) | [5] |
| 68Ga-DOTATOC | PET/CT | NENs (overall) | 96% (91-99% CI) | 100% (82-100% CI) | [5] |
| 68Ga-DOTATATE | PET/CT | Head & Neck Paraganglioma | 99.3% | Not Reported | [9][10] |
Table 3: Head-to-Head Comparison of Imaging Modalities for NENs
| Comparison | Finding | Reference |
| 68Ga-DOTATATE PET/CT vs. CT/MRI | 78% of patients had an equal or greater number of lesions detected by PET/CT. | [8] |
| 68Ga-DOTATOC PET vs. SPECT and CT | 68Ga-DOTATOC PET demonstrated higher diagnostic efficacy. | [1] |
| SSTR vs. CCK2R imaging in MTC | CCK2R is overexpressed in >90% of MTCs, while SSTR is expressed in >75%. In cases of SSTR-negative MTC, CCK2R imaging may be beneficial. | [2] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results in diagnostic imaging.
Protocol for 68Ga-DOTATATE PET/CT Imaging
This protocol is a summary of established procedures for the clinical use of 68Ga-DOTATATE PET/CT in the diagnosis of neuroendocrine tumors.[3][5][6]
1. Radiopharmaceutical Preparation:
-
Radiolabeling: 68Ga-DOTATATE is synthesized using a fully automated labeling module connected to a 68Ge/68Ga generator.[3][6]
-
Quality Control: The final product undergoes rigorous quality control to assess radiochemical purity (using instant thin-layer chromatography and solid-phase chromatography) and pH before injection. Periodic checks for 68Ge breakthrough, sterility, and HEPES content are also performed.[3]
2. Patient Preparation:
-
Patients are typically advised to be well-hydrated.
-
For patients on somatostatin analog therapy, specific instructions are provided regarding the timing of their medication in relation to the scan to avoid receptor blockade.[3]
-
The radiopharmaceutical is administered intravenously.[3]
3. Image Acquisition:
-
PET/CT imaging is typically performed 45-60 minutes after the injection of 68Ga-DOTATATE.
-
A low-dose CT scan is first acquired for attenuation correction and anatomical localization.
-
This is followed by the PET scan, with acquisition times of 2-4 minutes per bed position.
4. Image Reconstruction and Analysis:
-
PET data is reconstructed using iterative algorithms, corrected for attenuation, scatter, and random coincidences.
-
The resulting images are reviewed as fused PET/CT images, allowing for the precise localization of areas of increased radiotracer uptake, which are indicative of tumor presence.
Protocol for Radiolabeled Minigastrin Analog SPECT/CT Imaging
While protocols can vary, the following outlines a general procedure for SPECT/CT imaging using a radiolabeled minigastrin analog, such as an 111In-labeled peptide.
1. Radiopharmaceutical Preparation:
-
Radiolabeling: The minigastrin analog is conjugated with a chelator (e.g., DOTA) and radiolabeled with a SPECT radionuclide like Indium-111 (111In).[11]
-
Quality Control: Similar to PET radiopharmaceuticals, the final product is tested for radiochemical purity and stability.
2. Patient Preparation:
-
Patient preparation is generally minimal, with an emphasis on adequate hydration.
-
The radiopharmaceutical is administered intravenously.
3. Image Acquisition:
-
Imaging is typically performed at multiple time points post-injection (e.g., 4, 24, and 48 hours) to allow for clearance of the radiotracer from non-target tissues and to improve the tumor-to-background ratio.[1]
-
A low-dose CT is acquired for attenuation correction and anatomical correlation.
-
SPECT data is acquired using a gamma camera, with specific parameters for energy windows and acquisition time per projection.
4. Image Reconstruction and Analysis:
-
SPECT data is reconstructed using filtered back-projection or iterative reconstruction algorithms.
-
The reconstructed SPECT images are fused with the CT images for anatomical localization of radiotracer uptake.
Conclusion
The advent of 68Ga-DOTA-peptide PET/CT has revolutionized the diagnostic imaging of neuroendocrine neoplasms, demonstrating high sensitivity and specificity. This technology has largely become the standard of care for tumors expressing somatostatin receptors. However, CCK2R-targeted imaging with radiolabeled minigastrin analogs remains a valuable tool, particularly for tumors with high CCK2R expression and low or absent SSTR expression, such as a significant subset of medullary thyroid carcinomas. The choice of diagnostic agent should be guided by the specific tumor type, its expected receptor expression profile, and the clinical question being addressed. Further head-to-head comparative studies are warranted to delineate the precise clinical scenarios where each of these powerful diagnostic technologies offers the greatest advantage.
References
- 1. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medullary thyroid carcinoma — PET/CT imaging with 68Ga-labelled gastrin and somatostatin analogues | Kunikowska | Endokrynologia Polska [journals.viamedica.pl]
- 3. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor imaging for neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 7. Medullary thyroid carcinoma - PET/CT imaging with 68Ga-labelled gastrin and somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 68Ga-DOTATATE PET/CT compared to standard imaging in metastatic neuroendocrine tumors: a more sensitive test to detect liver metastasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Sensitivity of 68 Ga-DOTATATE PET/CT with Other Imaging Modalities in Detecting Head and Neck Paraganglioma: Experience from Western India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PET and SPECT imaging of a radiolabeled minigastrin analogue conjugated with DOTA, NOTA, and NODAGA and labeled with (64)Cu, (68)Ga, and (111)In - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the U.S. Centers for Disease Control and Prevention (CDC) 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel, often associated with FDA document number 134922. The performance of this foundational assay is compared with other widely used molecular diagnostic tests for the detection of SARS-CoV-2. The information presented herein is synthesized from various inter-laboratory comparisons and performance evaluation studies.
Data Presentation: Performance in Inter-Laboratory Comparisons
The following tables summarize the performance of the CDC 2019-nCoV RT-PCR assay in comparison to other commercial assays. These studies highlight the relative sensitivity and agreement between different testing methodologies.
Table 1: Comparison of a Modified CDC 2019-nCoV RT-PCR Assay with Commercial Assays
| Assay | Number of Samples | Positive Agreement with Final Result | Negative Agreement with Final Result |
| Modified CDC 2019-nCoV RT-PCR (CDC COV) | 200 | 93.7% (119/127) | 100% (73/73) |
| Abbott RealTime SARS-CoV-2 (ACOV) | 200 | 100% (127/127) | 100% (73/73) |
| Abbott ID Now COVID-19 (IDNOW) | 200 | 75.6% (96/127) | 100% (73/73) |
| Data adapted from a study by Moore et al. (2020), where discrepant results were adjudicated by medical record review. The modified CDC assay was performed with RNA extraction by eMag and amplification on a QuantStudio 6 or ABI 7500.[1] |
Table 2: Performance of a Duplex Implementation of the CDC EUA 2019-nCoV Assay Compared to the Seegene Allplex-SARS-CoV-2 Assay
| Performance Metric | Duplex CDC N1 Assay | Duplex CDC N2 Assay | Seegene Allplex-SARS-CoV-2 Assay |
| Limit of Detection (LoD) | 116 copies/mL | 297.3 copies/mL | Not explicitly stated in the comparison |
| Intra-assay Reproducibility (CV%) | 1.5% | 1.9% | Not explicitly stated in the comparison |
| Inter-assay Reproducibility (CV%) | 1.3% | 1.0% | Not explicitly stated in the comparison |
| Data from a study by Cañete-Gibaja et al. (2022), which highlights the analytical performance of a modified CDC assay.[2] |
Experimental Protocols
The following is a summarized, typical protocol for the CDC 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel. For complete and official instructions, users must refer to the latest version of the CDC's Emergency Use Authorization (EUA) instructions.
1. Specimen Collection and Handling:
-
Acceptable specimens include upper and lower respiratory samples such as nasopharyngeal or oropharyngeal swabs, sputum, lower respiratory tract aspirates, and bronchoalveolar lavage.[3]
-
Specimens should be collected and handled with appropriate infection control precautions in a certified Class II biological safety cabinet.[3]
2. RNA Extraction:
-
Viral RNA is extracted from the collected specimens. The CDC's EUA instructions list several compatible RNA extraction kits and platforms.[3]
-
An extraction control, such as a human specimen control (HSC) or pooled negative human specimens, should be processed alongside the clinical samples to monitor the extraction procedure.[3][4]
3. RT-PCR Reaction Setup:
-
The assay targets two regions of the SARS-CoV-2 nucleocapsid (N) gene, designated N1 and N2. A third primer and probe set for the human RNase P (RP) gene is included as an internal control to verify specimen quality and the integrity of the extraction and amplification processes.[1]
-
A master mix is prepared containing a one-step RT-PCR buffer, enzymes (reverse transcriptase and Taq polymerase), and the specific primers and probes for the N1, N2, and RP targets.
-
A defined volume of the extracted RNA is added to the master mix.
4. Real-Time RT-PCR Amplification and Detection:
-
The reaction is run on a calibrated real-time PCR instrument.
-
The thermal cycling protocol typically includes:
-
Reverse Transcription: Conversion of viral RNA to complementary DNA (cDNA).
-
Initial Denaturation: Activation of the DNA polymerase and denaturation of the cDNA.
-
PCR Cycling (e.g., 45 cycles):
-
Denaturation: Separation of the double-stranded DNA.
-
Annealing/Extension: Binding of primers and probes, and synthesis of new DNA strands.
-
-
-
During the extension phase, the Taq polymerase degrades the probe, separating a reporter dye from a quencher dye, which generates a fluorescent signal. This signal is measured at each cycle.[5]
5. Interpretation of Results:
-
The cycle threshold (Ct) value is the cycle number at which the fluorescent signal crosses a predefined threshold.
-
A specimen is considered positive for SARS-CoV-2 if the amplification curves for both N1 and N2 targets cross the threshold within a specified number of cycles (e.g., <40). The RP internal control should also yield a positive result.
-
A negative result is reported when neither N1 nor N2 amplification is detected, but the RP control is positive.
-
Inconclusive or invalid results may occur if controls fail or if only one of the viral targets is positive, requiring retesting.
Mandatory Visualization
Below are diagrams illustrating the key processes and logical workflows associated with the CDC 2019-nCoV RT-PCR assay.
Caption: Mechanism of the CDC 2019-nCoV Real-Time RT-PCR Assay.
Caption: General experimental workflow for the CDC RT-PCR diagnostic panel.
References
- 1. Comparison of Two Commercial Molecular Tests and a Laboratory-Developed Modification of the CDC 2019-nCoV Reverse Transcriptase PCR Assay for the Detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance Comparison of a Duplex Implementation of the CDC EUA 2019-nCoV Assay with the Seegene Allplex-SARS-CoV-2 Assay for the Detection of SARS-CoV-2 in Nasopharyngeal Swab Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. dn790008.ca.archive.org [dn790008.ca.archive.org]
- 5. Identification of SARS-CoV-2 in a Proficiency Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel for Diverse Sample Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of the Centers for Disease Control and Prevention's (CDC) 2019-Novel Coronavirus (2019-nCoV) Real-Time RT-PCR Diagnostic Panel. It is intended to assist researchers, scientists, and drug development professionals in evaluating the panel's utility across various sample types and in comparison to other diagnostic assays. This document outlines the panel's performance characteristics with supporting data, details experimental protocols, and visualizes key biological and experimental workflows.
Performance Across Different Sample Types
The CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel has been authorized for use with a range of upper and lower respiratory specimens.[1][2] The choice of sample type can significantly impact the sensitivity and reliability of detection. Below is a summary of performance data across commonly used sample types.
| Sample Type | Sensitivity (%) | Specificity (%) | Limit of Detection (LoD) | Key Considerations |
| Nasopharyngeal (NP) Swab | 82 - 94[3] | High (Specificity is generally high for RT-PCR tests) | High analytical sensitivity | Considered the gold standard for SARS-CoV-2 detection; collection can cause patient discomfort.[3] |
| Oropharyngeal (OP) Swab | Generally lower than NP swabs | High | Lower analytical sensitivity than NP swabs | Often combined with NP swabs to increase yield.[4] |
| Saliva | 72 - 100[5][6] | 97 | Comparable to or better than NP swabs in some studies | Non-invasive self-collection is possible, reducing healthcare worker exposure. Viral load in saliva can be higher in the early stages of infection.[5] |
| Sputum | High | High | Good analytical sensitivity | A valuable sample type for patients with a productive cough. |
| Bronchoalveolar Lavage (BAL) | 93[3] | High | High analytical sensitivity | An invasive procedure reserved for patients with severe respiratory illness.[3] |
| Anterior Nasal Swab | 63.04[7] | 100[7] | Lower sensitivity than NP swabs | Less invasive than NP swabs and suitable for self-collection.[2] |
Comparison with Alternative Diagnostic Methods
The CDC's RT-PCR panel serves as a benchmark for many other diagnostic tests. Here's a comparison with other common testing methodologies.
| Assay Type | Target | Key Advantages | Key Disadvantages |
| CDC 2019-nCoV RT-PCR Panel | Nucleocapsid (N) gene of SARS-CoV-2 | High sensitivity and specificity; serves as a "gold standard".[4] | Requires specialized laboratory equipment and trained personnel; longer turnaround time. |
| Commercial RT-PCR Assays (e.g., Abbott RealTime SARS-CoV-2, Seegene Allplex) | Various SARS-CoV-2 genes (e.g., RdRp, E, S, N) | Can offer higher throughput and multiplexing capabilities.[8] | Performance can vary between different commercial kits.[8] |
| Rapid Antigen Tests (e.g., Sofia SARS Antigen FIA) | Viral surface proteins (antigens) | Rapid results (15-30 minutes), lower cost, point-of-care use.[9] | Lower sensitivity compared to RT-PCR, especially in asymptomatic individuals.[9] |
| Isothermal Amplification (e.g., ID NOW COVID-19) | Viral RNA | Faster than traditional RT-PCR. | Can have lower sensitivity compared to RT-PCR. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reliable performance of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel. The general workflow involves sample collection, RNA extraction, and RT-PCR amplification.
Sample Collection
-
Nasopharyngeal (NP) Swab : Insert a sterile synthetic fiber swab with a flexible shaft into the nostril parallel to the palate until resistance is met. Gently rub and roll the swab. Leave the swab in place for several seconds to absorb secretions. Slowly remove the swab while rotating it. Place the swab immediately into a sterile tube containing 2-3 mL of viral transport medium (VTM).[4]
-
Oropharyngeal (OP) Swab : Swab the posterior pharynx and tonsillar areas, avoiding the tongue. Place the swab immediately into a sterile tube with VTM.[4]
-
Saliva : The patient should avoid eating, drinking, smoking, or chewing gum for 30 minutes before collection. The patient drools into a sterile collection container until the required volume is reached.
-
Sputum : The patient should rinse their mouth with water and then cough deeply to produce a sputum sample from the lower respiratory tract into a sterile container.
-
Bronchoalveolar Lavage (BAL) : To be performed by a qualified medical professional. A bronchoscope is passed through the mouth or nose into the lungs, and a sterile saline solution is squirted into a small part of the lung and then collected for testing.
RNA Extraction
RNA is isolated and purified from the collected specimens. This step is critical to remove inhibitors and concentrate the viral RNA. The CDC's protocol allows for the use of various authorized RNA extraction kits and automated platforms. Proper aseptic technique is essential to prevent cross-contamination.
Real-Time RT-PCR
The purified RNA is used as a template for a one-step real-time reverse transcription-polymerase chain reaction (RT-PCR). The CDC panel targets two regions of the SARS-CoV-2 nucleocapsid (N) gene (N1 and N2) and includes a human RNase P (RP) gene target as an internal control to verify specimen quality and the success of the extraction and amplification steps.[2]
The reaction involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of the target cDNA. The amplification is monitored in real-time through the detection of a fluorescent signal.
Visualizing Key Processes
To better understand the underlying biology and the experimental workflow, the following diagrams have been generated.
Caption: SARS-CoV-2 Infection and Replication Pathway.
Caption: CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel Workflow.
References
- 1. dn790008.ca.archive.org [dn790008.ca.archive.org]
- 2. fda.gov [fda.gov]
- 3. 04/13/2020: Lab Advisory: Updated Instructions for Use of CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel (cdc.gov) [cdc.gov]
- 4. Interim Guidelines for Collecting and Handling of Clinical Specimens for COVID-19 Testing | COVID-19 | CDC [cdc.gov]
- 5. Ultimate COVID-19 Detection Protocol Based on Saliva Sampling and qRT-PCR with Risk Probability Assessment [en-journal.org]
- 6. Frontiers | Performance of Saliva Samples for COVID-19 Diagnosis by Using the AllplexTM 2019-nCoV Assay Kit [frontiersin.org]
- 7. who.int [who.int]
- 8. fda.gov [fda.gov]
- 9. Ultimate COVID-19 Detection Protocol Based on Saliva Sampling and qRT-PCR with Risk Probability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Predictive Biomarkers for PD-1/PD-L1 Blockade Therapy
Introduction
An extensive review of scientific literature and clinical trial databases did not yield any information on a specific clinical assay designated as the "PD 134922 test." It is possible that this is an internal research identifier, a developmental code for a compound, or a misnomer. However, the "PD" prefix in a clinical research context often refers to the Programmed Death-1 (PD-1) pathway, a critical target in cancer immunotherapy. This guide therefore provides a comprehensive comparison of the established and emerging clinical tests used to predict patient response to PD-1 and its ligand, PD-L1, blockade therapies. The primary focus is on PD-L1 immunohistochemistry (IHC) assays, with a comparative analysis of alternative biomarkers such as Tumor Mutational Burden (TMB) and Microsatellite Instability (MSI). This guide is intended for researchers, scientists, and drug development professionals.
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-1, an immune checkpoint receptor expressed on activated T-cells, and its ligand PD-L1, often overexpressed on tumor cells, results in the suppression of the T-cell's anti-tumor activity.[1] Blocking this interaction with monoclonal antibodies can restore the immune system's ability to recognize and eliminate cancer cells. The following diagram illustrates this crucial signaling pathway.
PD-L1 Immunohistochemistry (IHC) Assays
PD-L1 IHC assays are the most widely used companion and complementary diagnostics to determine patient eligibility for PD-1/PD-L1 inhibitors.[2] These assays detect the level of PD-L1 protein expression in tumor tissue. Several FDA-approved assays are available, each developed in conjunction with a specific immunotherapy drug.
Comparative Performance of PD-L1 IHC Assays
While all PD-L1 IHC assays aim to measure the same biomarker, they exhibit analytical and clinical differences due to variations in antibody clones, staining platforms, and scoring algorithms.[3] The "Blueprint PD-L1 IHC Assay Comparison Project" was a major initiative to compare the performance of four key assays.[4][5]
Table 1: Comparison of FDA-Approved PD-L1 IHC Assays
| Assay Name | Antibody Clone | Developer | Associated Drug(s) (Examples) | Scoring Metric |
| PD-L1 IHC 22C3 pharmDx | 22C3 | Dako/Agilent | Pembrolizumab | Tumor Proportion Score (TPS), Combined Positive Score (CPS) |
| PD-L1 IHC 28-8 pharmDx | 28-8 | Dako/Agilent | Nivolumab | Tumor Cell (TC) Staining |
| VENTANA PD-L1 (SP142) Assay | SP142 | Ventana/Roche | Atezolizumab | Immune Cell (IC) Staining, Tumor Cell (TC) Staining |
| VENTANA PD-L1 (SP263) Assay | SP263 | Ventana/Roche | Durvalumab | Tumor Cell (TC) Staining |
Studies have shown that the 22C3, 28-8, and SP263 assays provide comparable staining of tumor cells.[5][6] In contrast, the SP142 assay generally stains fewer tumor cells but shows more prominent immune cell staining.[6][7][8] This variability can lead to different patient classifications depending on the assay and scoring cutoff used.[5] For instance, one study found that for 37% of non-small cell lung cancer (NSCLC) cases, a different PD-L1 classification would be made depending on the assay and scoring system used.[5][6]
Table 2: Analytical Performance of PD-L1 IHC 22C3 pharmDx in Head and Neck Squamous Cell Carcinoma (HNSCC)[9]
| Performance Metric | Cutoff: CPS ≥ 1 | Cutoff: CPS ≥ 20 |
| Negative Percent Agreement (NPA) | 98.8% | 97.7% |
| Positive Percent Agreement (PPA) | 97.8% | 98.7% |
| Overall Percent Agreement (OA) | 98.2% | 98.2% |
Experimental Protocol: PD-L1 IHC Staining
The general workflow for PD-L1 IHC involves a series of steps performed on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Alternative Predictive Biomarkers
While PD-L1 IHC is the standard, it has limitations, and other biomarkers are used to predict response to immunotherapy, sometimes in conjunction with or as an alternative to PD-L1 status.
Tumor Mutational Burden (TMB)
TMB is a measure of the total number of somatic mutations per coding area of a tumor genome.[10] A higher TMB is thought to lead to the formation of more neoantigens, which can be recognized by the immune system, making the tumor more susceptible to immunotherapy.[10]
Table 3: Clinical Performance of Tumor Mutational Burden (TMB)
| Cancer Type | TMB Status | Clinical Outcome Association |
| NSCLC, Colorectal, Bladder, Melanoma | High TMB | Associated with better outcomes with checkpoint inhibitors.[11] |
| NSCLC | High TMB (≥10 mut/Mb) | Associated with improved clinical outcomes in trials like CheckMate 227.[12][13] |
| Pan-Cancer | TMB-High | Pembrolizumab is FDA-approved for adult and pediatric patients with unresectable or metastatic TMB-high (≥10 mutations/megabase) solid tumors. |
TMB is typically measured using next-generation sequencing (NGS) of a tumor tissue sample.[13] While whole-exome sequencing is the gold standard, targeted gene panels are more commonly used in the clinical setting.[11]
Microsatellite Instability (MSI)
MSI is a condition of genetic hypermutability that results from a deficient DNA mismatch repair (MMR) system.[14] Tumors with high levels of MSI (MSI-High) are also thought to produce a large number of neoantigens. The detection of MSI or the loss of MMR protein expression by IHC is a strong predictor of response to PD-1 blockade.[15][16]
Table 4: Clinical Performance of Microsatellite Instability (MSI)
| Testing Method | Performance Characteristic |
| PCR-based MSI testing | Considered a direct and accurate method for MSI detection.[17] |
| MMR IHC | A surrogate for MSI, with high concordance to PCR-based methods (>92%).[16] |
| NGS-based MSI testing | Gaining utility in clinical practice.[18] |
MSI status has been shown to be a predictive biomarker for response to pembrolizumab across various solid tumor types.
Comparison of Predictive Biomarkers
The choice of biomarker for patient selection can depend on the tumor type, available tissue, and regulatory approvals. The following diagram illustrates the relationship between these key biomarkers in the context of predicting response to immunotherapy.
A network meta-analysis comparing different predictive biomarkers found that MSI testing had the highest diagnostic odds ratio (DOR: 6.79), indicating a strong ability to distinguish between responders and non-responders, largely due to its high specificity.[19] Multiplex IHC/immunofluorescence showed the highest sensitivity.[19]
Conclusion
While a specific "this compound test" could not be identified in the current literature, a robust landscape of clinical assays exists for predicting response to PD-1/PD-L1 targeted immunotherapies. PD-L1 IHC assays are the established standard, but their interchangeability is limited, necessitating careful consideration of the specific assay, scoring metric, and associated therapeutic agent. Tumor Mutational Burden and Microsatellite Instability have emerged as valuable, and in some cases, superior, predictive biomarkers that reflect the underlying immunogenicity of the tumor. The continued development and harmonization of these testing methodologies are crucial for optimizing patient selection and improving outcomes in cancer immunotherapy.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. PD-L1 Immunohistochemistry Comparability Study in Real-Life Clinical Samples: Results of Blueprint Phase 2 Project - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-L1 Immunohistochemistry Assays for Lung Cancer: Results from Phase 1 of the Blueprint PD-L1 IHC Assay Comparison Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3 of 4 PD-L1 Tests Found Equivalent [clinicaloncology.com]
- 8. Different PD-L1 Assays Reveal Distinct Immunobiology and Clinical Outcomes in Urothelial Cancer | CellCarta [cellcarta.com]
- 9. Development of a Companion Diagnostic PD-L1 Immunohistochemistry Assay for Pembrolizumab Therapy in Head and Neck Squamous Cell Carcinoma [cancertreatmentjournal.com]
- 10. Tumor mutation burden testing: a survey of the International Quality Network for Pathology (IQN Path) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approach to evaluating tumor mutational burden in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Mutational Burden | TMB NGS testing [illumina.com]
- 13. cancercenter.com [cancercenter.com]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Microsatellite Instability in Colorectal Cancer: Overview of Its Clinical Significance and Novel Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thepathologist.com [thepathologist.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Comparison of different predictive biomarker testing assays for PD-1/PD-L1 checkpoint inhibitors response: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PD 134922: A Guide for Laboratory Professionals
Understanding PD 134922: A Profile
This compound is a research chemical identified as a potent inhibitor of both renin and HIV-1 protease. Due to its high potency, it should be handled with extreme care to avoid exposure. The following table summarizes its known properties.
| Property | Value |
| CAS Number | 150351-30-7 |
| Molecular Formula | C₃₇H₆₁N₅O₇S |
| Molecular Weight | 719.97 g/mol |
| Physical Form | Solid (presumed) |
| Solubility | Soluble in DMSO |
Essential Safety and Handling Protocols
Given the potent nature of this compound, all handling should be conducted within a designated containment area, such as a certified chemical fume hood or a glove box. Engineering controls should be the primary means of exposure control.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound. This includes:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary for handling larger quantities or if there is a risk of aerosolization.
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a containment enclosure to prevent the generation and dispersal of dust.
-
Use dedicated, disposable weighing boats and utensils.
-
Prepare solutions in a chemical fume hood.
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. For small spills, trained personnel wearing appropriate PPE should:
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with 70% ethanol.
-
Dispose of all contaminated materials as hazardous waste.
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste must be managed to prevent environmental contamination and potential harm to human health. The following procedures are based on general guidelines for potent pharmaceutical compounds.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and contaminated lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
2. Decontamination of Non-Disposable Items:
-
Glassware and other non-disposable equipment should be decontaminated. A common procedure involves soaking in a suitable solvent (such as ethanol or isopropanol) to dissolve any residual compound, followed by a thorough wash with laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
3. Waste Collection and Storage:
-
All hazardous waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure all containers are properly labeled with the contents, including "Hazardous Waste" and the name "this compound."
4. Final Disposal:
-
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
-
High-temperature incineration is often the preferred method for the destruction of potent pharmaceutical compounds.[1][2]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can mitigate the risks associated with handling the potent compound this compound and ensure its safe and compliant disposal. Always consult with your institution's safety professionals to ensure alignment with local policies and regulations.
References
Handling and Safety Protocols for PD 134922: Essential Information for Laboratory Personnel
Comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal methods for the chemical compound PD 134922 is not publicly available. Extensive searches for a Safety Data Sheet (SDS), toxicological data, and handling guidelines for a compound with the identifier "this compound" have not yielded any specific results. The identifier "this compound" is consistently associated with a U.S. Food and Drug Administration (FDA) document related to a SARS-CoV-2 diagnostic panel, and not a chemical substance.
This lack of accessible information indicates that "this compound" may be an internal, non-standardized designation, a misidentified compound, or a substance not in general commerce. For researchers, scientists, and drug development professionals, proceeding with the handling of an uncharacterized chemical poses significant safety risks.
Immediate Actions and Recommendations
Given the absence of safety and handling information, the following precautionary steps are crucial before any work with a substance labeled "this compound" can commence:
-
Verify the Chemical Identity: The primary step is to confirm the precise chemical structure and identity of the compound. Cross-reference internal documentation, contact the original source or supplier, and utilize analytical chemistry techniques to unequivocally identify the substance.
-
Contact the Supplier for a Safety Data Sheet (SDS): Chemical suppliers are legally obligated to provide an SDS for their products. The SDS is the cornerstone of chemical safety and will contain critical information regarding hazards, handling, storage, and emergency procedures.
-
Conduct a Thorough Risk Assessment: In the absence of an SDS, a comprehensive risk assessment must be performed by qualified safety professionals. This assessment should consider the potential hazards based on the chemical class (if known), potential reactivity, and the nature of the planned experimental work.
General Guidance for Handling Uncharacterized Compounds
Until a formal safety profile for this compound can be established, it is imperative to treat the substance as potentially hazardous. The following general best practices for handling unknown or uncharacterized chemicals should be strictly adhered to:
Personal Protective Equipment (PPE)
A conservative approach to PPE is essential. The minimum recommended PPE for handling any uncharacterized chemical compound includes:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). The specific glove type should be chosen based on the solvent used, if any. |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust, aerosols, or vapors. A respirator may be required based on the risk assessment. |
Operational Plan
All manipulations of the compound should occur within a designated and controlled area.
Workflow for Handling Uncharacterized Compounds:
Caption: A stepwise workflow for the safe handling of uncharacterized chemical compounds.
Disposal Plan
All waste generated from the handling of an uncharacterized compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams. |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
| Contaminated PPE | Double-bag and dispose of as hazardous waste. |
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Biological Signaling Pathway
Without information on the biological target or mechanism of action of this compound, it is not possible to generate a signaling pathway diagram. The creation of such a diagram is contingent on identifying the molecular interactions and cellular effects of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
